Technical Documentation Center

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid
  • CAS: 765269-29-2

Core Science & Biosynthesis

Foundational

Comprehensive Analytical and Synthetic Profiling of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic Acid

As a Senior Application Scientist in drug discovery and analytical chemistry, the selection and validation of chemical building blocks is foundational to successful pipeline development. 3-Bromo-4-((4-methylpiperazin-1-y...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug discovery and analytical chemistry, the selection and validation of chemical building blocks is foundational to successful pipeline development. 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (CAS: 765269-29-2) is a highly versatile trifunctional scaffold utilized extensively in medicinal chemistry [1].

This technical guide explores the structural rationale, exact mass spectrometry parameters, and self-validating analytical protocols required to confidently utilize this compound in complex synthetic workflows.

Structural Rationale and Pharmacophore Utility

The architectural design of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is highly deliberate, offering three distinct handles for derivatization and biological targeting:

  • The Benzoic Acid Moiety: Serves as a primary anchor for amide coupling. It readily reacts with primary or secondary amines to form stable amide bonds, a ubiquitous linkage in modern active pharmaceutical ingredients (APIs).

  • The 4-Methylpiperazin-1-yl Group: This moiety is a classic basic pharmacophore. In physiological environments, the piperazine nitrogens become protonated, drastically increasing the aqueous solubility of the parent molecule. This is the exact mechanistic rationale used in blockbuster kinase inhibitors (e.g., Imatinib) to ensure oral bioavailability and optimal pharmacokinetic profiles [2].

  • The Aryl Bromide (C3 Position): The bromine atom provides a critical synthetic handle for palladium-catalyzed cross-coupling reactions. It enables the rapid expansion of the molecule's three-dimensional chemical space via Suzuki-Miyaura or Buchwald-Hartwig aminations [3].

SyntheticUtility Start 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Boronic Acids, Pd-cat) Start->Suzuki Arylation at C3 Buchwald Buchwald-Hartwig Amination (Amines, Pd-cat) Start->Buchwald Amination at C3 Amide Amide Coupling (HATU/DIPEA) Start->Amide Derivatization at COOH API1 Biaryl Kinase Inhibitor (Target API) Suzuki->API1 API2 Amino-Aryl Pharmacophore (Target API) Buchwald->API2 API3 Complex Amide Library (Target API) Amide->API3

Fig 1: Divergent synthetic pathways utilizing the bromo and carboxylate functional handles.

Quantitative Mass Spectrometry: Molecular Weight vs. Exact Mass

In analytical validation, distinguishing between the average molecular weight and the monoisotopic exact mass is critical.

The average molecular weight (313.19 g/mol ) is calculated using the isotopic abundance-weighted average of all elements. This value is strictly used for macroscopic stoichiometric calculations (e.g., weighing out reagents for a bulk synthesis).

Conversely, High-Resolution Mass Spectrometry (HRMS) measures the mass of individual ions. Therefore, we must use the monoisotopic exact mass , which is calculated using only the most abundant isotope of each element ( 12C , 1H , 79Br , 14N , 16O ).

Because naturally occurring bromine consists of two stable isotopes— 79Br (50.69%) and 81Br (49.31%)—the mass spectrum will exhibit a highly characteristic isotopic "doublet" separated by 2 Daltons. This 1:1 ratio of the M and M+2 peaks is a self-validating signature for the presence of a single bromine atom.

Table 1: Quantitative Mass Parameters
ParameterValueAnalytical Significance
Chemical Formula C13​H17​BrN2​O2​ Baseline elemental composition.
Average Molecular Weight 313.19 g/mol Used for stoichiometric reagent calculations.
Monoisotopic Mass ( 79Br ) 312.0473 DaPrimary target mass for structural identification.
M+2 Isotope Mass ( 81Br ) 314.0453 DaConfirms the presence of the single bromine atom.
Expected [M+H]+ ( 79Br ) 313.0546 m/zTarget peak in positive-mode Electrospray Ionization (ESI+).
Expected [M+H]+ ( 81Br ) 315.0526 m/zSecondary validation peak in ESI+.

Analytical Characterization Protocol (LC-HRMS)

To ensure the integrity of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid before committing it to a multi-step synthesis, a rigorous LC-HRMS protocol must be employed. The following methodology is designed as a self-validating system: the chromatography resolves impurities, the ionization conditions are tailored to the basic piperazine, and the mass analyzer confirms the exact isotopic signature.

LCHRMS Sample Sample Prep (1 µg/mL in MeOH/H2O) LC UHPLC Separation (C18, Gradient Elution) Sample->LC ESI ESI+ Ionization ([M+H]+ Generation) LC->ESI TOF Q-TOF Mass Analyzer (High Resolution) ESI->TOF Data Data Analysis (Isotope Matching) TOF->Data

Fig 2: Standard LC-HRMS workflow for exact mass verification and isotopic profiling.

Step-by-Step LC-HRMS Methodology

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The addition of 0.1% Formic Acid ensures that the basic nitrogens of the piperazine ring are fully protonated in solution. This pre-ionization maximizes the [M+H]+ signal intensity during ESI.

Step 2: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL of the sample onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The gradient starts highly aqueous to retain the polar, protonated piperazine moiety. As the organic modifier increases, the hydrophobic brominated aromatic core forces the molecule to elute sharply. This prevents peak tailing and minimizes ion suppression from solvent front contaminants.

Step 3: Electrospray Ionization (ESI+)

  • Action: Operate the mass spectrometer source in positive ion mode. Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C.

  • Causality: The high desolvation temperature rapidly evaporates the LC eluent droplets, releasing the pre-protonated gas-phase ions into the mass analyzer without thermal degradation of the benzoic acid moiety.

Step 4: High-Resolution Mass Acquisition & Self-Validation

  • Action: Acquire data using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer across a scan range of 100–1000 m/z. Extract the ion chromatograms (EIC) for 313.0546 m/z and 315.0526 m/z.

  • Self-Validation Check:

    • Mass Accuracy: The observed m/z must be within < 5 ppm of the theoretical exact mass.

    • Isotopic Ratio: The peak area ratio between 313.05 m/z ( 79Br ) and 315.05 m/z ( 81Br ) must be approximately 1:1. Any significant deviation indicates either isobaric interference (co-eluting impurities) or unexpected debromination during the ionization process.

References

  • LookChem Database. "Cas 765269-29-2, 3-Bromo-4-[(4-methylpiperazin-1-yl)methyl]benzoic acid." LookChem. Available at:[Link] [1]

  • SynChem, Inc. "Custom Synthesis and Medicinal Chemistry Building Blocks: 765269-29-2." SynChem Catalog. Available at:[Link] [2]

Exploratory

Structural Characterization and Synthetic Methodology of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic Acid

Executive Summary The compound 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (CAS: 765269-29-2) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry[1]. Most notably, it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (CAS: 765269-29-2) is a highly versatile bifunctional building block utilized extensively in medicinal chemistry[1]. Most notably, it is a critical intermediate and recognized impurity (Imatinib Impurity 34) in the synthesis of targeted kinase inhibitors, such as Imatinib analogs, and is frequently employed in structure-activity relationship (SAR) studies to overcome P-glycoprotein (Pgp) efflux in drug design[2].

This technical guide provides a comprehensive, self-validating framework for the synthesis and structural characterization of this molecule. By detailing the mechanistic causality behind the synthetic steps and the analytical techniques (NMR, LC-MS, FT-IR), this whitepaper serves as an authoritative reference for researchers and drug development professionals.

Chemical Identity & Physical Properties

To establish a baseline for structural verification, the fundamental physicochemical properties of the target compound are summarized below. The molecule features a benzoic acid core, a bromine atom at the meta position (C3), and a basic 4-methylpiperazin-1-yl moiety linked via a benzylic carbon at the para position (C4).

PropertyValue / Description
Chemical Name 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid
CAS Registry Number 765269-29-2[1]
Molecular Formula C₁₃H₁₇BrN₂O₂[1]
Molecular Weight 313.19 g/mol [1]
Monoisotopic Mass 312.047 Da
Key Functional Groups Carboxylic acid, Aryl bromide, Tertiary amines (Piperazine)

Synthetic Workflow & Mechanistic Rationale

The synthesis of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is typically achieved via a two-step sequence starting from commercially available 3-bromo-4-methylbenzoic acid.

Step 1: Regioselective Benzylic Bromination

The first transformation is a Wohl-Ziegler radical bromination. The starting material is treated with N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN)[2][3].

  • Causality & Mechanism: Upon heating, AIBN decomposes to release nitrogen gas and two stable 2-cyanoprop-2-yl radicals. These radicals abstract a hydrogen atom from the benzylic methyl group. The resulting benzylic radical is highly resonance-stabilized by the adjacent aromatic ring. NBS provides a low, steady-state concentration of molecular bromine (Br₂), which reacts with the benzylic radical to form 3-bromo-4-(bromomethyl)benzoic acid[3]. This low Br₂ concentration strictly favors the radical mechanism over electrophilic aromatic substitution, ensuring high regioselectivity.

Step 2: Nucleophilic Aliphatic Substitution (Sₙ2)

The intermediate benzylic bromide is subsequently reacted with 1-methylpiperazine under mildly basic conditions[4].

  • Causality & Mechanism: The benzylic carbon is highly electrophilic and sterically accessible, making it an ideal substrate for an Sₙ2 attack. 1-Methylpiperazine acts as the nucleophile. A base (such as K₂CO₃) is added to act as an acid scavenger, neutralizing the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the piperazine nitrogens, ensuring they remain nucleophilic throughout the reaction cascade[4].

Synthesis SM 3-Bromo-4-methylbenzoic acid (Starting Material) Cond1 NBS, AIBN CCl4 or PhCF3, Reflux Radical Bromination SM->Cond1 Int 3-Bromo-4-(bromomethyl)benzoic acid (Intermediate) Cond2 1-Methylpiperazine K2CO3, EtOH/H2O, 70°C Nucleophilic Substitution Int->Cond2 Prod 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (Target Compound) Cond1->Int Cond2->Prod

Synthetic pathway of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid.

Structural Characterization Data

Accurate structural elucidation requires orthogonal analytical techniques. The presence of the bromine atom and the basic piperazine ring provide distinct spectroscopic signatures.

Mass Spectrometry (LC-ESI-MS)

Because the molecule contains tertiary amines, it is highly basic and readily accepts protons. Therefore, Positive Electrospray Ionization (ESI+) is the optimal technique.

  • The Bromine Isotope Effect: Bromine naturally exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Consequently, the mass spectrum will display a distinct 1:1 doublet for the protonated molecular ion[M+H]⁺ at m/z 313.0 and m/z 315.0 . The presence of this doublet is a definitive, self-validating proof of monobromination.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy in DMSO-d₆ is utilized to map the carbon backbone and proton environments. DMSO-d₆ is specifically chosen to disrupt the intermolecular hydrogen bonding inherent to zwitterionic compounds (carboxylic acid + basic amine), ensuring sharp, well-resolved peaks.

Table 1: Predicted NMR and MS Data Summary

Analytical MethodKey Signals / Chemical ShiftsStructural Assignment
LC-MS (ESI+) m/z 313.0 [M+H]⁺, m/z 315.0 [M+H+2]⁺ (1:1 ratio)Intact molecule with one Bromine atom
¹H-NMR (DMSO-d₆) ~13.0 ppm (br s, 1H)Carboxylic acid (COOH)
~8.05 ppm (d, J = 1.5 Hz, 1H)Aromatic H-2 (between Br and COOH)
~7.90 ppm (dd, J = 8.0, 1.5 Hz, 1H)Aromatic H-6 (ortho to COOH)
~7.55 ppm (d, J = 8.0 Hz, 1H)Aromatic H-5 (ortho to benzylic CH₂)
~3.60 ppm (s, 2H)Benzylic CH₂ (shifted downfield by N and Ar)
~2.40 - 2.60 ppm (m, 8H)Piperazine ring protons (-CH₂-N-CH₂-)
~2.25 ppm (s, 3H)N-CH₃ (Methyl group on piperazine)
FT-IR ~1690 cm⁻¹ (Strong)C=O stretch (Carboxylic acid)
~2800 - 2950 cm⁻¹ (Medium)C-H stretches (Aliphatic piperazine/methyl)
~1050 cm⁻¹ (Medium)C-N stretch (Aliphatic amine)

Experimental Protocols

Step-by-Step Synthesis Workflow

Part A: Bromination

  • Reagent Charging: To a dry, round-bottom flask, add 3-bromo-4-methylbenzoic acid (1.0 equiv), N-bromosuccinimide (1.1 equiv), and AIBN (0.05 equiv)[2][3].

  • Solvent Addition: Suspend the reagents in anhydrous trifluorotoluene or carbon tetrachloride to achieve a 0.3 M concentration[2][3].

  • Reflux: Heat the mixture to 80–90 °C under an inert argon atmosphere for 12–18 hours[2]. Monitor via TLC (Hexane/EtOAc).

  • Workup: Cool the reaction to room temperature. The byproduct (succinimide) will precipitate. Filter the mixture and concentrate the filtrate in vacuo to yield crude 3-bromo-4-(bromomethyl)benzoic acid[3].

Part B: Substitution

  • Reaction Setup: Dissolve the crude intermediate (1.0 equiv) in a 2:1 mixture of ethanol and water[4].

  • Nucleophile Addition: Add 1-methylpiperazine (1.5 equiv) and K₂CO₃ (2.0 equiv).

  • Heating: Stir the reaction at 70 °C for 2–4 hours[4].

  • Isolation: Cool the mixture, evaporate the ethanol under reduced pressure, and adjust the aqueous layer to pH ~7 using dilute HCl. Filter the resulting precipitate, wash with cold water, and dry under high vacuum to afford the target compound.

Analytical Preparation Protocol
  • LC-MS Prep: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Inject 1 µL into a C18 column coupled to an ESI+ mass spectrometer.

  • NMR Prep: Weigh 15–20 mg of the dried compound and dissolve completely in 0.6 mL of DMSO-d₆. Transfer to a 5 mm NMR tube. Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 512 scans) spectra at 298 K.

Analysis Sample Purified Compound (CAS 765269-29-2) LCMS LC-ESI-MS Confirm [M+H]+ & Isotope Pattern Sample->LCMS NMR 1H & 13C NMR (DMSO-d6) Elucidate Carbon Backbone & Protons Sample->NMR FTIR FT-IR Spectroscopy Identify C=O, C-N, C-Br Stretches Sample->FTIR Valid Structural Verification Complete LCMS->Valid NMR->Valid FTIR->Valid

Analytical workflow for the structural verification of the target compound.

References

  • [1] SynChem, Inc. Catalog (CAS 765269-29-2). SynChem. Available at: [Link]

  • [2] Macrofilaricidal Benzimidazole–Benzoxaborole Hybrids as an Approach to the Treatment of River Blindness: Part 2. Ketone Linked Analogs. PMC / NIH. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Detailed Guide to the Synthesis of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid, a valu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid, a valuable building block in medicinal chemistry and pharmaceutical research. The synthesis is presented in two primary stages: the radical-initiated benzylic bromination of 3-Bromo-4-methylbenzoic acid to form the key intermediate, 3-Bromo-4-(bromomethyl)benzoic acid, followed by a nucleophilic substitution with 1-methylpiperazine. This guide is designed to offer both a practical laboratory procedure and a deeper understanding of the chemical principles and experimental choices involved, ensuring scientific integrity and reproducibility.

Introduction and Synthetic Strategy

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is an organic compound that incorporates a benzoic acid moiety, a brominated aromatic ring, and a methylpiperazine group. This combination of functional groups makes it a versatile intermediate for the development of complex molecular architectures, particularly in the synthesis of pharmacologically active agents. The strategic placement of the bromo, carboxylic acid, and piperazine groups allows for further functionalization and derivatization.

The synthesis outlined herein follows a logical and efficient two-step pathway. The initial step focuses on the selective bromination of the methyl group at the benzylic position of 3-Bromo-4-methylbenzoic acid.[1] This is achieved through a free-radical chain reaction. The subsequent step involves the nucleophilic substitution of the newly installed benzylic bromide with 1-methylpiperazine to yield the final target compound.

Overall Synthetic Scheme

Synthetic_Pathway SM 3-Bromo-4-methylbenzoic acid INT 3-Bromo-4-(bromomethyl)benzoic acid SM->INT Step 1: Benzylic Bromination (DBDMH, AIBN) FP 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid INT->FP Step 2: Nucleophilic Substitution (1-Methylpiperazine, Base)

Caption: Overall two-step synthesis pathway.

Part A: Synthesis of 3-Bromo-4-(bromomethyl)benzoic acid (Intermediate)

This initial stage is a critical benzylic bromination reaction. The selection of the brominating agent and reaction conditions is paramount to achieve high yield and selectivity, minimizing the formation of impurities such as dibrominated products.[2][3]

Principle and Rationale

The conversion of the benzylic methyl group to a bromomethyl group proceeds via a free-radical mechanism. A radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), generates radicals upon heating, which then abstract a hydrogen atom from the methyl group of 3-bromo-4-methylbenzoic acid. This creates a stabilized benzylic radical. This radical then reacts with the brominating agent to form the desired product and a new bromine radical, propagating the chain reaction.[2]

While N-Bromosuccinimide (NBS) is a common reagent for such transformations, this protocol utilizes 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). DBDMH is often preferred as it can offer higher yields, generate fewer by-products, and be more cost-effective.[2] Acetonitrile is selected as the solvent due to its ability to dissolve the starting material and its suitable boiling point for initiating the radical reaction.

Materials and Reagents
ReagentCAS No.Molecular Wt.Molar Eq.
3-Bromo-4-methylbenzoic acid7697-26-9215.04 g/mol 1.0
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)77-48-5285.91 g/mol 0.55
2,2'-Azobisisobutyronitrile (AIBN)78-67-1164.21 g/mol 0.1
Acetonitrile (ACN)75-05-8--
Ethyl Acetate (EtOAc)141-78-6--
5% Citric Acid Solution77-92-9--
Methyl tert-Butyl Ether (MTBE)1634-04-4--
Detailed Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-bromo-4-methylbenzoic acid (1.0 eq), acetonitrile (to achieve a concentration of approx. 0.4 M), AIBN (0.1 eq), and DBDMH (0.55 eq).

  • Heating: Heat the reaction mixture to 80°C.

  • Reaction Monitoring: Allow the reaction to stir at 80°C for approximately 6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure using a rotary evaporator at a bath temperature of 50-60°C.

  • Work-up: To the resulting residue, add ethyl acetate and a 5% aqueous citric acid solution. Stir the biphasic mixture vigorously. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Washing: Wash the organic layer with a saturated sodium chloride (brine) solution, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[2]

  • Purification: To the crude material, add a mixture of acetonitrile and methyl tert-butyl ether (e.g., in a 3:1 ratio). Heat the slurry to 50°C and stir for 1 hour. Cool the mixture to room temperature (25-30°C) and collect the purified solid product by filtration.[2]

  • Drying: Dry the solid product under vacuum to obtain 3-bromo-4-(bromomethyl)benzoic acid.

Safety Precautions
  • DBDMH and AIBN are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).

  • AIBN can decompose vigorously upon heating; ensure controlled heating.

  • Brominated organic compounds are lachrymators and irritants; avoid inhalation and skin contact.[4]

Part B: Synthesis of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (Final Product)

This second stage involves the formation of the C-N bond between the benzylic carbon of the intermediate and the nitrogen of 1-methylpiperazine.

Principle and Rationale

This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group. A mild base, such as triethylamine or potassium carbonate, is typically added to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the protonation of the piperazine starting material and driving the reaction to completion.[5] Dichloromethane or a similar aprotic solvent is suitable for this transformation.

Materials and Reagents
ReagentCAS No.Molecular Wt.Molar Eq.
3-Bromo-4-(bromomethyl)benzoic acid866721-92-8293.94 g/mol 1.0
1-Methylpiperazine109-01-3100.16 g/mol 1.2
Triethylamine (TEA) or K₂CO₃121-44-8101.19 g/mol 2.5
Dichloromethane (DCM) or Acetone75-09-2--
Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 3-bromo-4-(bromomethyl)benzoic acid (1.0 eq) in dichloromethane.

  • Addition of Reagents: To this solution, add triethylamine (2.5 eq) followed by the dropwise addition of 1-methylpiperazine (1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in a suitable solvent system (e.g., a mixture of dichloromethane and methanol). The product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product, 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid.[5]

  • Drying: Dry the purified product under vacuum.

Characterization

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to confirm its structure and purity. The expected purity is ≥95%.[6][7]

Experimental Workflow and Data Summary

Overall Workflow Diagram

Workflow cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Nucleophilic Substitution A1 Combine Reactants: 3-Bromo-4-methylbenzoic acid, DBDMH, AIBN in Acetonitrile A2 Heat to 80°C (6 hours) A1->A2 A3 Rotary Evaporation (Remove Acetonitrile) A2->A3 A4 Work-up: EtOAc / Citric Acid Wash A3->A4 A5 Purification: Acetonitrile / MTBE Slurry A4->A5 A6 Filter and Dry Intermediate A5->A6 B1 Dissolve Intermediate in Dichloromethane A6->B1 Intermediate Transfer B2 Add Triethylamine and 1-Methylpiperazine B1->B2 B3 Stir at Room Temp (12-24 hours) B2->B3 B4 Rotary Evaporation (Remove Dichloromethane) B3->B4 B5 Purify Product (Chromatography/Recrystallization) B4->B5 B6 Dry Final Product B5->B6

Caption: Step-by-step experimental workflow.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low Yield Incomplete reaction; Inactive radical initiator; Impure starting material.Increase reaction time and monitor by TLC; Use fresh AIBN; Ensure purity of 3-bromo-4-methylbenzoic acid.
Step 1: Multiple Products Over-bromination (dibromo species); Impurities in brominating agent.Use the recommended stoichiometry (0.55 eq of DBDMH); Use high-purity DBDMH.[2]
Step 2: Incomplete Reaction Insufficient base; Low reactivity.Ensure 2.5 eq of triethylamine is used; Gently warm the reaction mixture if no progress is seen at room temperature.
Final Product: Purification Difficulty Presence of unreacted starting materials or byproducts.Optimize the purification method; for chromatography, try different solvent gradients. For recrystallization, screen various solvents.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid. By explaining the rationale behind the choice of reagents and reaction conditions, this guide empowers researchers to not only replicate the synthesis but also to adapt it for related transformations. The use of DBDMH for the initial bromination step presents an efficient route to the key intermediate, and the subsequent nucleophilic substitution is a robust method for introducing the methylpiperazine moiety. Adherence to the outlined procedures and safety precautions will ensure a successful and safe synthesis.

References

  • QuickCompany. (n.d.). Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. Retrieved from [Link]

  • Patsnap. (2015). Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Bromo-4-methylbenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Teng, L., et al. (2011). (E)-1-{4-[Bis(4-bromophenyl)methyl]piperazin-1-yl}-3-(4-ethoxy-3-methoxyphenyl)prop-2-en-1-one. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-thenyl bromide. Retrieved from [Link]

Sources

Application

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid pharmaceutical intermediate applications

An In-Depth Guide to the Application of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic Acid as a Pharmaceutical Intermediate This document provides a comprehensive technical guide for researchers, medicinal chemists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic Acid as a Pharmaceutical Intermediate

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the applications of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid. This versatile intermediate is a critical building block in the synthesis of complex pharmaceutical agents, most notably in the oncology space. This guide emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring a thorough understanding of its utility in modern drug discovery.

Introduction: A Scaffold of Significance

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is an aromatic carboxylic acid distinguished by three key functional moieties: a brominated phenyl ring, a carboxylic acid group, and a 4-methylpiperazine side chain. This specific arrangement of functional groups makes it a highly valuable and strategically designed intermediate.

The benzoic acid core is a common feature in a multitude of pharmaceutical agents, offering a scaffold for a wide range of pharmacological activities.[1][2][3] The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance properties such as aqueous solubility, oral bioavailability, and target affinity.[4][5][6] Its presence in numerous FDA-approved drugs highlights its importance in tuning pharmacokinetic and pharmacodynamic profiles.[4] The strategic placement of a bromine atom provides a reactive handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry, allowing for the construction of complex molecular architectures.

The most prominent application of this intermediate is in the synthesis of Niraparib, a potent, orally active poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, including ovarian and breast cancer.[7][8][9] This guide will use the synthesis of PARP inhibitors as a central case study to illustrate the practical application of this key intermediate.

PART 1: Physicochemical Properties & Strategic Value

The utility of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid stems from the unique contribution of each of its structural components.

PropertyDataSource
CAS Number 1131622-55-3[10]
Molecular Formula C13H17BrN2O2-
Molecular Weight 313.19 g/mol [10]
Appearance White to off-white solid-
Purity ≥95%[10]
Rationale for Use in Synthesis:
  • The Benzoic Acid Moiety (pKa ≈ 4.2): This carboxylic acid group is the primary site for amide bond formation. In the context of PARP inhibitors like Niraparib, this group is converted into a primary amide, which forms critical hydrogen bonds within the nicotinamide-binding pocket of the PARP enzyme, anchoring the inhibitor to its target.

  • The Bromine Atom: This halogen serves as a versatile synthetic handle. It is strategically positioned for late-stage modifications via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). While not directly utilized in the most common Niraparib syntheses, its presence offers opportunities for the development of novel analogues with modified properties. For many intermediates, this position is crucial for building the core structure of the final drug.[8]

  • The 4-Methylpiperazine Group: This tertiary amine provides several advantages.[4][11]

    • Solubility: As a diprotic base, the piperazine moiety can be protonated under physiological conditions, which significantly enhances the aqueous solubility of the final compound—a critical factor for oral bioavailability.[4]

    • Target Interaction: The piperazine ring acts as a rigid linker to correctly position other pharmacophoric elements for optimal interaction with the biological target.[4]

    • Pharmacokinetics: Modifications to the piperazine ring can be used to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate.[4][6]

PART 2: Synthesis and Purification Protocol

The following protocol details a robust and scalable laboratory synthesis of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid starting from 3-Bromo-4-methylbenzoic acid.

Experimental Workflow Diagram

G cluster_0 Step 1: Benzylic Bromination cluster_1 Step 2: Nucleophilic Substitution start 3-Bromo-4-methylbenzoic acid int1 3-Bromo-4-(bromomethyl)benzoic acid start->int1 NBS, AIBN Dichloromethane, Reflux int1_ref 3-Bromo-4-(bromomethyl)benzoic acid int2 1-Methylpiperazine product 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid int2->product int1_ref->product K2CO3 Acetonitrile, 60°C

Caption: Synthetic workflow for 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid.

Step-by-Step Protocol

Step 1: Synthesis of 3-Bromo-4-(bromomethyl)benzoic acid

  • Causality: This step activates the methyl group for subsequent nucleophilic attack. A radical-initiated bromination using N-Bromosuccinimide (NBS) is a standard and effective method for benzylic bromination.[12] Azobisisobutyronitrile (AIBN) is chosen as the radical initiator due to its predictable decomposition at the reaction temperature.

  • Reaction Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-Bromo-4-methylbenzoic acid (21.5 g, 100 mmol).

  • Solvent Addition: Add dichloromethane (DCM, 250 mL). Stir the suspension.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (19.6 g, 110 mmol, 1.1 equiv.) and AIBN (0.82 g, 5 mmol, 0.05 equiv.).

  • Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide byproduct and wash the filter cake with a small amount of cold DCM.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield 3-Bromo-4-(bromomethyl)benzoic acid as a white solid.

Step 2: Synthesis of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

  • Causality: This is a standard SN2 nucleophilic substitution reaction. The nitrogen of 1-methylpiperazine acts as the nucleophile, displacing the benzylic bromide. Potassium carbonate (K2CO3) is used as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

  • Reaction Setup: To a 500 mL round-bottom flask, add the 3-Bromo-4-(bromomethyl)benzoic acid (29.4 g, 100 mmol) from the previous step.

  • Solvent and Reagents: Add acetonitrile (300 mL), 1-methylpiperazine (12.0 g, 120 mmol, 1.2 equiv.), and potassium carbonate (27.6 g, 200 mmol, 2.0 equiv.).

  • Reaction: Heat the mixture to 60°C and stir for 3-5 hours. Monitor for the disappearance of the starting material by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in water and adjust the pH to ~7 using 1M HCl. The product will precipitate out of the solution.

  • Isolation: Filter the solid product, wash with cold water, and dry under vacuum to afford 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid.

PART 3: Application in API Synthesis - The Case of Niraparib

This intermediate is a key precursor for the synthesis of Niraparib. The following protocol outlines its use in forming the crucial amide bond that defines the final API.

Protocol: Amide Coupling to form a Niraparib Precursor
  • Causality: This step involves the coupling of the carboxylic acid of our intermediate with an appropriate amine partner (e.g., 2-(4-(piperidin-3-yl)phenyl)-2H-indazole-7-carboxamide, a Niraparib fragment). Standard peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and Hydroxybenzotriazole (HOBt) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine to form the stable amide bond.

  • Reaction Setup: In a dry flask under a nitrogen atmosphere, dissolve 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (3.13 g, 10 mmol) in anhydrous dimethylformamide (DMF, 50 mL).

  • Activator Addition: Add HOBt (1.53 g, 11 mmol, 1.1 equiv.) and EDC (2.11 g, 11 mmol, 1.1 equiv.). Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine coupling partner (1.0 equiv.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.2 equiv.).

  • Reaction: Stir the reaction at room temperature overnight. Monitor completion by LC-MS.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated. The crude product is then purified using column chromatography to yield the desired coupled product. This product can then be advanced to the final API, Niraparib, through subsequent synthetic steps.[8][13]

PART 4: Biological Context - Targeting the PARP Pathway

Understanding the biological target is crucial for appreciating the role of the chemical intermediate. PARP enzymes are central to the DNA damage response (DDR), particularly in the repair of single-strand breaks.

Mechanism of PARP Inhibition

G cluster_0 Normal DNA Repair cluster_1 Action of PARP Inhibitor (e.g., Niraparib) ssb DNA Single-Strand Break (SSB) parp PARP Enzyme Binds to SSB ssb->parp par PARP Catalyzes PARylation parp->par repair Recruitment of Repair Proteins par->repair ssbr SSB Repaired repair->ssbr ssb2 DNA Single-Strand Break (SSB) parp2 PARP Enzyme Binds to SSB ssb2->parp2 inhibitor Niraparib Binds to PARP Active Site parp2->inhibitor trap PARP Trapping on DNA inhibitor->trap fork Replication Fork Stalls & Collapses trap->fork dsb Double-Strand Break (DSB) Formed fork->dsb synlethal Synthetic Lethality & Cell Death dsb->synlethal In HR-Deficient Cancer Cells

Caption: Simplified mechanism of PARP inhibition leading to synthetic lethality.

In cancer cells with homologous recombination deficiency (HRD), such as those with BRCA1/2 mutations, the cell is unable to effectively repair the double-strand breaks that form when replication forks collapse at the site of a trapped PARP enzyme.[14] This inability to repair catastrophic DNA damage leads to cell death, a concept known as synthetic lethality. The structural components derived from 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid are essential for positioning the Niraparib molecule correctly within the PARP active site to achieve this therapeutic effect.[8][9]

PART 5: Analytical Characterization

Rigorous analytical testing is required to confirm the identity and purity of the synthesized intermediate.

Analysis TechniqueExpected ResultsRationale
¹H NMR Characteristic peaks for aromatic protons, benzylic methylene protons, piperazine protons, and the N-methyl group.Confirms the chemical structure and proton environment.
¹³C NMR Signals corresponding to all unique carbon atoms, including the carboxyl carbon, aromatic carbons, and aliphatic carbons of the side chain.Provides a carbon skeleton fingerprint of the molecule.
LC-MS A major peak at the expected retention time with a corresponding mass-to-charge ratio (m/z) for [M+H]⁺.Confirms molecular weight and provides purity assessment.
HPLC Purity assessment, typically >98% area under the curve (AUC) using a suitable method (e.g., C18 column, mobile phase of acetonitrile/water with formic acid).Quantifies the purity of the final product.

Conclusion

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is more than a mere collection of atoms; it is a strategically designed molecular tool. Its well-defined reactive sites and pharmacologically relevant scaffolds make it an indispensable intermediate in the synthesis of high-value therapeutics like Niraparib. The protocols and rationale presented in this guide provide a framework for its effective synthesis, characterization, and application, empowering researchers to leverage this key building block in the ongoing development of novel medicines.

References

  • Synthesis of Niraparib, a cancer drug candidate. Oxford University Innovation. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. SynOpen, 2026. [Link]

  • Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. ACS Publications. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano. [Link]

  • A novel synthetic method for preparing an anticancer medicine Niraparib (CN106632244A).
  • A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PMC. [Link]

  • The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

  • A Decade of Piperazine-Based Small Molecules Approved by U.S. FDA: Exploring the Medicinal Chemistry Impact of this Versatile Pharmacophore. RSC Publications. [Link]

  • Processes for the preparation of Niraparib and intermediates thereof (US10927095B2).
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

  • Process For The Preparation Of 3 Bromo 4 (Bromo Methyl) Benzoic Acid. QuickCompany.in. [Link]

  • BRD4 inhibition is synthetic lethal with PARP inhibitors through the induction of homologous recombination deficiency. PMC. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing HPLC mobile phase for 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid analysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 3-Bromo-4-((4-methylpiperazin-1-yl)m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid .

Because this molecule contains both an acidic benzoic acid moiety (pKa ~4.0) and a basic tertiary amine in the piperazine ring (pKa ~8.5), it exists as a highly polar zwitterion at physiological pH. This dual-charge state leads to two primary failure modes in standard HPLC: severe peak tailing (due to piperazine-silanol interactions) and poor retention (due to extreme hydrophilicity).

The following guide synthesizes field-proven methodologies, causality-driven troubleshooting, and authoritative grounding to help you build a robust, self-validating analytical method.

Part 1: Mechanistic Workflow for Zwitterion Optimization

Before adjusting parameters blindly, it is critical to select a cohesive chromatographic mode based on the analyte's ionization states. The decision tree below outlines the two most successful pathways: suppressing ionization via low-pH Reversed-Phase (RP-HPLC) or retaining the polar state via Hydrophilic Interaction Liquid Chromatography (HILIC).

Workflow Analyte 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (Zwitterion: pKa1 ~4.0, pKa2 ~8.5) Decision1 Select Chromatographic Mode Analyte->Decision1 RP Reversed-Phase (RP-HPLC) Target: Suppress Ionization Decision1->RP Standard Approach HILIC HILIC Mode Target: Retain Polar State Decision1->HILIC If RP retention fails RP_pH Adjust pH < 3.0 (Protonate COOH, Neutralize Silanols) RP->RP_pH HILIC_pH Adjust pH 5.0 - 6.0 (Maintain Zwitterion) HILIC->HILIC_pH RP_Buffer Buffer: 20 mM Ammonium Formate (pH 2.8) RP_pH->RP_Buffer HILIC_Buffer Buffer: 20 mM Ammonium Acetate (pH 5.5) HILIC_pH->HILIC_Buffer RP_Col Column: CSH C18 or Polar-Embedded RP_Buffer->RP_Col HILIC_Col Column: ZIC-HILIC or Amide HILIC_Buffer->HILIC_Col

Figure 1: Mobile phase and column selection workflow for zwitterionic piperazine derivatives.

Part 2: Step-by-Step Method Development Protocol

This protocol details a low-pH, MS-compatible reversed-phase approach. It is designed as a self-validating system : if the system suitability criteria in Step 4 fail, the protocol inherently diagnoses the root cause.

Step 1: Mobile Phase A (Aqueous Buffer) Preparation

  • Action: Prepare 20 mM Ammonium Formate in LC-MS grade water. Adjust the pH to exactly 2.8 using pure formic acid. Filter through a 0.22 µm membrane.

  • Causality: The carboxylic acid group on the analyte has a pKa of ~4.0. To suppress its ionization and increase its hydrophobicity for RP retention, the pH must be >1 unit below the pKa ()[1]. Ammonium formate (pKa ~3.8) provides maximum buffering capacity in the 2.8–4.8 range, preventing localized pH fluctuations that cause retention time drift ()[2].

Step 2: Mobile Phase B (Organic Modifier) Preparation

  • Action: Prepare Acetonitrile containing 0.1% Formic Acid (v/v).

  • Causality: Maintaining a consistent concentration of the acid modifier in both the aqueous and organic phases prevents baseline drift during gradient elution and ensures the analyte remains fully protonated as the organic concentration increases.

Step 3: Column Selection & Equilibration

  • Action: Install a Charged Surface Hybrid (CSH) C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Equilibrate with 98% Mobile Phase A for 15 column volumes.

  • Causality: Standard silica contains residual silanols (Si-OH) that deprotonate to Si-O⁻. The basic piperazine nitrogen remains protonated (NH⁺) at pH 2.8. Electrostatic attraction between NH⁺ and Si-O⁻ causes severe peak tailing ()[3]. CSH columns possess a low-level positive surface charge that electrostatically repels the piperazine cation, yielding sharp, symmetrical peaks without requiring non-volatile ion-pairing agents.

Step 4: System Suitability & Self-Validation Check

  • Action: Inject a 10 µg/mL standard. Execute a gradient from 2% B to 60% B over 10 minutes. Calculate the USP Tailing Factor ( Tf​ ) and Retention Factor ( k′ ).

  • Validation Criteria:

    • If Tf​ > 1.5: Secondary silanol interactions are occurring. Corrective Action: Verify the mobile phase pH is exactly 2.8. If tailing persists, the column's end-capping may be degraded; replace the column.

    • If k′ < 2.0: The analyte is too polar for RP-HPLC and is eluting near the void volume. Corrective Action: Abandon RP-HPLC and switch to the HILIC pathway (see FAQ 2).

Part 3: Troubleshooting FAQs

Q1: Why am I observing severe peak tailing for this compound on a standard C18 column? A1: Peak tailing for basic compounds like piperazine derivatives is primarily caused by secondary ion-exchange interactions between the positively charged piperazine nitrogen and negatively charged, deprotonated silanol groups on the silica surface ()[4]. Because your analyte contains a tertiary amine, it remains protonated across acidic and neutral pH ranges. To resolve this, you must either lower the mobile phase pH to < 3.0 to neutralize the silanols (Si-OH), or switch to a column specifically designed with a positively charged surface (CSH) to repel the analyte.

Q2: How do I improve the retention of this highly polar zwitterion? A2: At mid-pH (5.0 - 7.0), the molecule is zwitterionic (COO⁻ and NH⁺). Zwitterions are extremely hydrophilic and partition poorly into hydrophobic C18 stationary phases. If dropping the pH to 2.8 (to protonate the carboxylic acid) does not provide sufficient retention ( k′ > 2), you should switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase (like ZIC-HILIC) and a highly organic mobile phase (e.g., 90% Acetonitrile) to retain polar analytes via water-layer partitioning ()[5].

Q3: Which MS-compatible buffers are recommended for this specific molecule? A3: Buffer selection is dictated by your target pH, which must be within ±1 pH unit of the buffer's pKa to provide actual buffering capacity ()[6].

  • For Low pH RP-HPLC (pH 2.8 - 3.8): Use Ammonium Formate (pKa ~3.8).

  • For Mid pH HILIC (pH 4.8 - 5.8): Use Ammonium Acetate (pKa ~4.8). Warning: Do not use ammonium acetate if your target pH is 3.0. It offers zero buffering capacity at that range, leaving your method vulnerable to sample matrix effects and retention time drift.

Q4: Why is my retention time drifting between injections? A4: Retention time drift in zwitterionic analysis almost always stems from inadequate buffering capacity. If your mobile phase pH is too close to the analyte's pKa (e.g., operating at pH 4.0 for a benzoic acid derivative), microscopic, localized pH changes in the column—often introduced by the sample diluent—will cause the analyte's ionization state to fluctuate ()[7]. This shifts its hydrophobicity mid-run. Always ensure the mobile phase pH is at least 1.5 units away from the analyte's pKa, and match the sample diluent to the initial mobile phase conditions.

Part 4: Data Presentation & Optimization Matrices

Table 1: Mobile Phase Buffer Selection Matrix Summarizing quantitative buffer data for MS-compatible zwitterion analysis.

Buffer SystempKaEffective Buffering RangeVolatility (MS)Application for 3-Bromo-...benzoic acid
Ammonium Formate 3.82.8 – 4.8ExcellentPrimary Choice (RP): Adjust to pH 2.8 to protonate the carboxylic acid and neutralize silanols.
Ammonium Acetate 4.83.8 – 5.8ExcellentPrimary Choice (HILIC): Use at pH 5.5 to maintain the zwitterionic state for polar retention.
Ammonium Bicarbonate 6.3, 9.26.8 – 11.2ExcellentAlternative: High pH RP-HPLC (pH 10) to deprotonate the piperazine (requires hybrid silica).
Potassium Phosphate 2.1, 7.21.1 – 3.1, 6.2 – 8.2NoneAvoid: Non-volatile; will precipitate in the MS source and cause severe ion suppression.

Table 2: Column Chemistry Optimization Evaluating stationary phase mechanisms against piperazine-induced tailing.

Column ChemistryPrimary Retention MechanismSilanol ActivitySuitability for Piperazine Derivatives
Standard C18 (Fully Porous) Hydrophobic partitioningHighPoor: Severe peak tailing due to strong ion-exchange with the piperazine cation.
Polar-Embedded C18 Hydrophobic + Hydrogen bondingShieldedGood: Internal polar groups shield residual silanols, improving peak shape.
Charged Surface Hybrid (CSH) Hydrophobic + Electrostatic repulsionExtremely LowExcellent: Positive surface charge actively repels the basic piperazine, yielding sharp peaks.
ZIC-HILIC (Zwitterionic) Hydrophilic partitioning + ElectrostaticN/AExcellent (HILIC): Ideal for retaining the highly polar zwitterionic state at pH 5.5.

Part 5: References

  • LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Chromatography Online.[Link]

  • LCGC International. (2013). Buffer Choice for HPLC Separations. Chromatography Online. [Link]

  • Shimadzu. (2023). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu Application Notes. [Link]

  • Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development. Element Lab Solutions Technical Articles.[Link]

  • Chromatography Online. (2026). Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. LCGC. [Link]

  • ResearchGate. (2025). Development of Zwitterionic Hydrophilic Liquid Chromatography (ZIC HILIC-MS) Metabolomics Method. ResearchGate Publications.[Link]

Sources

Optimization

Technical Support &amp; Troubleshooting Guide: Solubility of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

Prepared by: Senior Application Scientist, Advanced Chemistry Division Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Advanced Chemistry Division

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid, with a specific focus on dissolution in Dimethyl Sulfoxide (DMSO). We understand that achieving a clear, stable solution is critical for the success of your experiments. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges.

Understanding the Molecule: Why Solubility Can Be Challenging

Before troubleshooting, it is crucial to understand the structure of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid. This molecule possesses both a carboxylic acid group (acidic) and a 4-methylpiperazine group (basic). This dual functionality makes the compound amphoteric , meaning it can exist in multiple ionization states depending on the environment.

At a specific pH, known as the isoelectric point (pI), the molecule will carry both a positive and a negative charge, forming a zwitterion . Zwitterions often exhibit strong intermolecular electrostatic interactions, leading to the formation of stable crystal lattices and, consequently, very low solubility. The key to enhancing solubility often lies in shifting the pH to favor either the cationic or anionic form over the poorly soluble zwitterionic state.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've added my compound to DMSO, but it's not dissolving or is forming a suspension. What are the first steps?

A1: Initial Dissolution Protocol & Best Practices

When initial attempts to dissolve the compound fail, revert to a systematic, gentle approach before employing more aggressive methods.

  • Verify Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly alter its solvation properties and may hinder the dissolution of certain compounds.[2] Always use a fresh, unopened bottle of anhydrous, high-purity DMSO (≥99.9%) for preparing stock solutions.

  • Gentle Warming: Gently warm the vial to 30-40°C using a heat block or water bath.[2] This increases the kinetic energy of both the solvent and solute molecules, helping to overcome the energy of the crystal lattice. Avoid aggressive heating, as DMSO can begin to decompose at higher temperatures, especially over long periods or in the presence of acids or bases.[3][4][5][6]

  • Mechanical Agitation:

    • Vortexing: Vigorously vortex the sample for 30-60 seconds.

    • Stirring: If dealing with larger volumes, use a magnetic stir bar and plate.

    • Sonication: Utilize a bath sonicator for 5-15 minutes.[7] Sonication uses high-frequency sound waves to create micro-cavitations, which physically break apart solute aggregates and enhance solvent-solute interaction.[8][9] This is particularly effective for disrupting stubborn microcrystals.

If the compound remains insoluble after these initial steps, it is likely that the intrinsic properties of the molecule in its neutral state are limiting its solubility. Proceed to the more advanced chemical modification techniques below.

Q2: Heating and sonicating didn't work. How can I chemically modify the solution to increase solubility?

A2: Leveraging the Amphoteric Nature via pH Adjustment

This is the most powerful technique for this specific compound. By adding a small amount of a weak acid or base, you can ionize the molecule, breaking the strong intermolecular zwitterionic interactions and dramatically increasing its affinity for a polar solvent like DMSO.[10][11][12]

  • To create the more soluble CATIONIC form (Protonating the Piperazine):

    • Add a small molar excess (e.g., 1.1 equivalents) of a weak organic acid.

    • Recommended Acid: Acetic acid or a dilute solution of trifluoroacetic acid (TFA).

    • Mechanism: The acid will protonate the basic piperazine nitrogen, creating a positively charged ammonium salt. This salt form is significantly more polar and should readily dissolve.

  • To create the more soluble ANIONIC form (De-protonating the Carboxylic Acid):

    • Add a small molar excess (e.g., 1.1 equivalents) of a weak organic base.

    • Recommended Base: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or a dilute solution of ammonium hydroxide.

    • Mechanism: The base will deprotonate the acidic carboxylic acid group, forming a negatively charged carboxylate salt, which is also much more soluble.

Experimental Workflow for pH Adjustment:

  • Add the solid compound to the vial.

  • Add the desired volume of DMSO.

  • Add 1.1 equivalents of the chosen acid or base.

  • Vortex and apply gentle heat (30-40°C) as needed. The compound should dissolve rapidly.

G cluster_low_pH Low pH (Acidic) cluster_pI At Isoelectric Point (pI) cluster_high_pH High pH (Basic) cation Cationic Form (Soluble) zwitterion Zwitterionic Form (Poorly Soluble) cation->zwitterion + OH⁻ - H₂O zwitterion->cation + H₃O⁺ - H₂O anion Anionic Form (Soluble) zwitterion->anion + OH⁻ - H₂O anion->zwitterion + H₃O⁺ - H₂O

Q3: Are there other solvents or co-solvents I can try if I must avoid pH modification?

A3: Exploring Alternative Solvents and Co-Solvent Systems

While DMSO is an excellent and highly versatile solvent, sometimes a different polarity profile is needed.[13][14] If pH modification is not an option for your experimental system, consider these alternatives.

  • Alternative Polar Aprotic Solvents:

    • N-Methyl-2-pyrrolidone (NMP): Often has stronger solvating power for certain organic molecules than DMSO.

    • Dimethylformamide (DMF): Another strong polar aprotic solvent.[15]

    • Dimethylacetamide (DMAc): Similar properties to DMF and NMP.

  • Co-Solvent Systems: Blending solvents can fine-tune the polarity and hydrogen bonding characteristics of the medium to enhance solubility.[16][17]

    • DMSO/Water: For some zwitterionic compounds, the addition of a small percentage of water (e.g., 5-10%) can facilitate dissolution by hydrating the charged groups. However, this can also sometimes decrease solubility if the compound is highly crystalline, so it must be tested empirically.

    • DMSO/Ethanol or PEG 400: Adding a protic co-solvent like ethanol or a hydrogen-bond donor/acceptor like Polyethylene glycol 400 can disrupt the solute-solute interactions and improve solvation.[18]

Important Note: When using any alternative solvent or co-solvent, you must run parallel controls to ensure the solvent itself does not interfere with your biological or chemical assay.

Summary of Troubleshooting Strategies

MethodPrinciple of ActionRecommended ParametersKey Considerations & Cautions
Gentle Heat Increases kinetic energy to overcome crystal lattice forces.30-40°CAvoid prolonged heating >60°C to prevent DMSO degradation.[3][4] Ensure the compound is thermally stable.
Sonication Uses acoustic cavitation to break up particle aggregates and increase surface area.[7][9]5-15 minutes in a bath sonicator.Can generate localized heat; monitor temperature for sensitive compounds. Not always effective for overcoming fundamental insolubility.
pH Adjustment (Acid) Protonates the piperazine group to form a highly soluble cationic salt.[11]Add 1.1 equivalents of weak acid (e.g., Acetic Acid).The resulting solution will be acidic. Verify compatibility with your assay.
pH Adjustment (Base) Deprotonates the carboxylic acid group to form a highly soluble anionic salt.[12]Add 1.1 equivalents of weak base (e.g., Triethylamine).The resulting solution will be basic. Verify compatibility with your assay.
Co-Solvents Modifies the polarity and hydrogen-bonding properties of the solvent system.[17]Start with 5-10% (v/v) addition of NMP, DMF, or water.Always run a vehicle control, as co-solvents can impact experimental outcomes.

Recommended Troubleshooting Workflow

G start Start: Compound in Anhydrous DMSO step1 Vortex & Gentle Heat (30-40°C) start->step1 check1 Is it Dissolved? step1->check1 step2 Bath Sonication (5-15 min) check1->step2 No end_success Success: Clear Solution check1->end_success Yes check2 Is it Dissolved? step2->check2 step3 pH Modification Is pH change acceptable? check2->step3 No check2->end_success Yes step4a Add 1.1 eq. Weak Acid (e.g., Acetic Acid) step3->step4a Yes step5 Consider Co-Solvent (e.g., NMP, DMF) step3->step5 No step4b Add 1.1 eq. Weak Base (e.g., Triethylamine) step4a->end_success step4b->end_success end_fail Consult Specialist: Compound may have purity issues or require advanced formulation. step5->end_fail

References

  • EvitaChem.Buy 3-Bromo-4-(4-ethylpiperazin-1-yl)benzoic acid (EVT-14069378).
  • ACS Publications.Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • Envirostar.
  • ScienceDirect.
  • Wikipedia.
  • PMC.A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • ACS.Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity.
  • Sigma-Aldrich.3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid.
  • MDPI.
  • Patsnap Eureka.
  • ResearchGate.DMSO wont dilute my pure compound. How to solve this?
  • CymitQuimica.3-Bromo-4-(4-methylpiperazin-1-yl)benzoic acid.
  • PMC.Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects.
  • ResearchGate.
  • Quora.
  • ResearchGate.Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO?
  • Hampton Research.Compound Solubility with Dimethylsulfoxide.
  • Ottokemi.3-Bromo-4-methylbenzoic acid, 98%.
  • gChem.DMSO Physical Properties.
  • PMC.Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules.
  • Regulations.gov.Dimethyl Sulfoxide (DMSO) Physical Properties.
  • PubMed.Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • HXCHEM.3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid/CAS:765269-29-2.
  • ResearchGate.Any suggestions for treating DMSO soluble compound in cell culture?
  • McMaster University.Solubility of Organic Compounds.
  • ResearchGate.Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • ACS Publications.Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
  • International Journal of Medical Science and Dental Research.Techniques for Improving Solubility.
  • Chemistry LibreTexts.16.4: The Effects of pH on Solubility.
  • Reddit.How does pH affect water solubility of organic acids (or acids in general)?
  • Basicmedical Key.The solubility of drugs.
  • Sigma-Aldrich.3-Bromo-4-(piperidin-1-ylmethyl)benzoic acid.
  • PubMed.pH-solubility profiles or organic carboxylic acids and their salts.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Debromination of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid as a critical building block in complex API synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid as a critical building block in complex API synthesis. However, during Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), this specific substrate is highly susceptible to hydrodehalogenation (debromination) , where the C-Br bond is reduced to a C-H bond, severely impacting yields and complicating purification.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to help you engineer a catalytic system that suppresses this unwanted side reaction.

Mechanistic Causality: Why Does This Molecule Debrominate?

To solve the problem, we must first understand the molecular environment. Debromination is not a random failure; it is a competing catalytic cycle driven by specific structural liabilities within the substrate and the reaction conditions.

Once the Palladium(0) catalyst undergoes oxidative addition into the C-Br bond, the resulting Ar-Pd(II)-Br intermediate faces a kinetic race. It must undergo transmetalation (or amine binding) faster than it can encounter a hydride source. If the catalytic cycle stalls, hydrodehalogenation dominates[1].

For 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid, three unique factors accelerate this failure:

  • The Piperazine Liability (Hydride Donor): The tertiary amine in the 4-methylpiperazin-1-yl moiety can coordinate to the Pd(II) center. Aliphatic amines are documented sacrificial reductants; they can undergo oxidation to an iminium species, transferring a hydride to the Palladium center via β -hydride elimination to form a highly reactive Ar-Pd(II)-H species[2].

  • The Carboxylic Acid Liability (Base Depletion): Cross-coupling requires a base to activate the coupling partner (e.g., forming the reactive boronate). Because this substrate contains a free carboxylic acid, it immediately consumes one equivalent of base to form a carboxylate salt. If the reaction is under-based, the transmetalation step stalls, increasing the half-life of the Ar-Pd(II)-Br intermediate and leaving it vulnerable to side reactions.

  • Solvent and Moisture (Protic Hydride Sources): Protic solvents (like methanol or ethanol) and adventitious water are classic culprits for hydrodehalogenation. They undergo alkoxide coordination followed by β -hydride elimination, acting as potent hydrogen sources[3].

MechanisticPathway Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd ArBr 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid ArBr->OxAdd ArPdBr Ar-Pd(II)-Br Intermediate OxAdd->ArPdBr Transmet Transmetalation (Requires Excess Base) ArPdBr->Transmet Fast (Optimized Ligand) Hydride Hydride Source (Piperazine / Solvent / H2O) ArPdBr->Hydride Slow/Stalled Cycle RedElim Reductive Elimination Transmet->RedElim RedElim->Pd0 Product Desired Cross-Coupled Product RedElim->Product BetaElim β-Hydride Elimination Hydride->BetaElim ArPdH Ar-Pd(II)-H Intermediate BetaElim->ArPdH ArPdH->Pd0 Debrom Hydrodehalogenation (Debrominated Byproduct) ArPdH->Debrom

Competing catalytic pathways: Desired cross-coupling vs. undesired hydrodehalogenation.

Data Presentation: Condition Optimization

To outcompete the debromination pathway, we must accelerate transmetalation and reductive elimination while eliminating external hydride sources. The table below summarizes the shift from standard to optimized conditions.

ParameterStandard Conditions (High Debromination Risk)Optimized Conditions (Low Debromination Risk)Mechanistic Rationale
Catalyst/Ligand Pd(PPh₃)₄ or Pd(dppf)Cl₂Pd₂(dba)₃ + XPhos or SPhos Bulky, electron-rich biaryl phosphines accelerate reductive elimination, minimizing the lifespan of the Ar-Pd(II)-Br intermediate.
Solvent EtOH / H₂O or MeOHAnhydrous 1,4-Dioxane or Toluene Eliminates protic solvents that readily undergo β -hydride elimination to form Pd-H species.
Base Na₂CO₃ (1.5 - 2.0 eq)Anhydrous K₃PO₄ (3.0 - 4.0 eq) The first equivalent is consumed by the carboxylic acid. Excess strong/mild base ensures rapid transmetalation.
Temperature > 100 °C (Reflux)70 °C - 80 °C Lower thermal energy reduces the rate of the higher-activation-energy β -hydride elimination side reaction.
Atmosphere Open or standard N₂Strict Argon (Schlenk line) Prevents adventitious moisture from acting as a proton/hydride source[4].

Self-Validating Experimental Protocol

This protocol describes an optimized Suzuki-Miyaura coupling designed to suppress debromination. It includes a built-in validation step to ensure the catalytic cycle is functioning as intended.

Materials Required:
  • 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (1.0 eq)

  • Arylboronic acid (1.3 eq)

  • Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)

  • Anhydrous K₃PO₄ (3.5 eq, finely milled)

  • Anhydrous, degassed 1,4-Dioxane

Step-by-Step Methodology:
  • System Preparation: Oven-dry a Schlenk flask and a magnetic stir bar. Cool under vacuum and backfill with Argon (repeat 3x).

  • Reagent Loading: Add the aryl bromide, arylboronic acid, and K₃PO₄ to the flask.

  • Catalyst Introduction: In a glovebox or under strict Argon counterflow, add Pd₂(dba)₃ and XPhos.

  • Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane via syringe. The concentration should be maintained at 0.15 M relative to the aryl bromide.

  • Reaction Execution: Heat the mixture to 75 °C. Stir vigorously (800+ RPM) to overcome the biphasic nature of the solid K₃PO₄.

  • Self-Validation Control (Crucial): Set up a parallel micro-scale reaction omitting the arylboronic acid. Subject it to the exact same conditions.

    • Logic: If your optimized conditions successfully suppress hydride transfer from the piperazine/solvent, this control reaction should show no reaction (recovery of starting material). If the control shows debromination, your solvent is wet, or the piperazine moiety is actively degrading the catalyst.

  • Monitoring & Workup: Monitor via LC-MS every 2 hours. Upon completion, cool to room temperature. Because the product is zwitterionic, adjust the aqueous phase to the molecule's isoelectric point (approx. pH 6.5-7.0 using 1M HCl) before extracting with a polar organic solvent like 10% MeOH/DCM.

Workflow Step1 1. Reagent Prep Anhydrous K3PO4 (3.5 eq) Dry 1,4-Dioxane Step2 2. Catalyst Loading Pd2(dba)3 / XPhos (Strict Argon) Step1->Step2 Step3 3. Execution Temp: 75 °C Vigorous Stirring Step2->Step3 Step4 4. Validation Run parallel control without Boronic Acid Step3->Step4 Step5 5. Workup Adjust to Isoelectric pH Extraction Step4->Step5

Experimental workflow incorporating a self-validating control step.

Frequently Asked Questions (FAQs)

Q: Why does debromination get worse when I scale up the reaction from 100 mg to 10 grams? A: Scale-up alters the heating profile and mixing efficiency. A 10-gram reaction takes longer to reach the target temperature and longer to cool down. Furthermore, solid bases like K₃PO₄ require excellent mass transfer. Poor mixing at scale starves the catalytic cycle of base, stalling the transmetalation step and giving the Ar-Pd(II)-Br intermediate more time to undergo hydrodehalogenation. Ensure high-shear stirring and consider a slight excess of ligand.

Q: Can I use Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as the base since my molecule already has an amine? A: No. Aliphatic amines with α -hydrogens are notorious sacrificial reductants in Palladium chemistry. They will rapidly coordinate to the Palladium center, undergo β -hydride elimination, and actively drive the debromination of your starting material. Always use inorganic bases (K₃PO₄, Cs₂CO₃) for this substrate.

Q: My self-validation control (without boronic acid) still shows 30% debromination. What is the source? A: If you have eliminated protic solvents and water, the hydride source is the 4-methylpiperazin-1-yl group on the substrate itself. To mitigate this intramolecular hydride transfer, you must increase the steric bulk around the Palladium center. Switch from XPhos to a more sterically demanding ligand like tBuXPhos or dtbpf , which will physically block the piperazine nitrogen from coordinating to the Pd(II) intermediate.

Q: Should I protect the carboxylic acid as a methyl ester before the reaction? A: While esterification prevents base depletion and eliminates the zwitterionic workup issues, it adds two synthetic steps (protection and deprotection). If you follow the optimized protocol above (using 3.5 eq of K₃PO₄), the free carboxylic acid is well-tolerated, and protection is generally unnecessary.

References

  • A mechanistic investigation of hydrodehalogenation using ESI-MS Chemical Communications (RSC Publishing) URL:[Link]

  • Transfer Hydrodehalogenation of Aryl Halides Mediated by [Pd(IPr)(cinnamyl)Cl]* ACS Medicinal Chemistry Letters URL:[Link]

  • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Organometallics (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Advanced Coupling Strategies for 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding cros...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding cross-coupling reactions with the sterically demanding substrate, 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid . As Senior Application Scientists, we have designed this center to move beyond simple protocols and explain the underlying chemical principles that govern success in these challenging transformations.

Understanding the Challenge: Steric Hindrance Analysis

The primary obstacle in coupling reactions involving 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is significant steric hindrance around the reactive C-Br bond. Two key structural features contribute to this challenge:

  • Ortho-Bromo Substituent: The bromine atom is positioned ortho to a bulky benzylic substituent, creating a sterically congested environment.

  • Bulky Benzylic Group: The 4-((4-methylpiperazin-1-yl)methyl) group is large and conformationally flexible, effectively shielding the ortho position and impeding catalyst access.

This steric congestion can dramatically slow or completely inhibit crucial steps in the catalytic cycle, particularly the initial oxidative addition of the palladium catalyst to the aryl bromide.

G cluster_molecule 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid A B A->B G Br A->G C B->C D C->D E D->E H COOH D->H F E->F I CH₂ E->I F->A steric_zone Significant Steric Hindrance J N I->J K J->K L K->L M N L->M N M->N P CH₃ M->P O N->O O->J

Caption: Steric environment of the target molecule.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this substrate is giving very low yield or no product. What is the most likely cause?

A1: Low conversion is the most common issue and is almost always due to the failure of the oxidative addition step, which is severely impeded by steric hindrance.[1] Your initial focus should be on the catalyst system. Standard catalysts like Pd(PPh₃)₄ are often completely ineffective for such hindered substrates.[1] You must employ a specialized catalyst system designed for sterically demanding couplings.[2]

Q2: Can I use the carboxylic acid directly, or should it be protected as an ester?

A2: While many modern coupling reactions tolerate free carboxylic acids, the acidic proton can sometimes interfere with basic reaction conditions or catalyst activity. If you are experiencing issues with side reactions or catalyst deactivation, converting the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) is a prudent troubleshooting step. This modification can improve solubility and eliminate potential acid-base complications.

Q3: Is a copper co-catalyst necessary for Sonogashira couplings with this substrate?

A3: Not necessarily. While traditional Sonogashira reactions use a copper(I) co-catalyst, this can lead to a significant side reaction: the homocoupling of the terminal alkyne (Glaser coupling). For sterically hindered substrates where reaction rates are already slow, this side reaction can become dominant. We strongly recommend starting with a copper-free Sonogashira protocol to minimize this issue.[3]

Q4: My Buchwald-Hartwig amination is failing. Could the piperazine nitrogen be interfering with the catalyst?

A4: Yes, this is a possibility. The nitrogen atoms of the piperazine ring can act as ligands and coordinate to the palladium center, potentially deactivating the catalyst.[4] This is more likely if the reaction is sluggish. The solution is to use a ligand that binds so strongly and effectively to the palladium that it outcompetes any potential coordination from the substrate's piperazine moiety. Bulky, electron-rich biarylphosphine ligands are excellent for this purpose as they favor the formation of stable, monoligated palladium species that are highly active.[5]

Troubleshooting Guide: Suzuki-Miyaura Coupling

This section provides a systematic approach to troubleshoot and optimize the Suzuki-Miyaura cross-coupling of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid.

Issue: Low to No Product Yield

Q: I've tried a standard Suzuki coupling with Pd(PPh₃)₄ and K₂CO₃, but I only recover starting material. What should I change first?

A: Your primary focus must be the catalyst and ligand. This is the most critical variable for overcoming the steric barrier.[1][2] Standard ligands like triphenylphosphine (PPh₃) are not bulky enough to promote the reaction with this substrate.

  • Actionable Solution: Switch to a modern catalyst system employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands promote the formation of highly reactive, low-coordinate palladium(0) species that are essential for the oxidative addition step with hindered aryl halides.[1][6]

Ligand ClassRecommended LigandsKey Advantages for Hindered Substrates
Buchwald Ligands SPhos, XPhos, RuPhosDramatically enhance catalyst activity and stability, enabling previously challenging couplings.[1][2]
Specialized Ligands AntPhos, BI-DIMEDesigned specifically for extremely sterically demanding couplings, such as those forming tetra-ortho-substituted biaryls.[7][8][9]
NHC Ligands IPr, IMesOffer high stability and activity, sometimes allowing for reactions at room temperature even with aryl chlorides.[10][11][12][13][14]
Issue: Reaction Stalls or is Sluggish

Q: My reaction starts but seems to stall at ~30% conversion, even with a better ligand like SPhos. What's the next step?

A: If the ligand is appropriate, investigate the base and solvent system. The choice of base is critical for activating the boronic acid and can significantly influence the reaction rate.[1][2]

  • Actionable Solution 1: Optimize the Base. For hindered couplings, a stronger base is often required.

    • Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃ .[1] These are highly effective in Suzuki couplings.

    • In particularly difficult cases, a very strong base like potassium tert-butoxide (KOt-Bu) may be necessary, but care must be taken as it can promote side reactions.[13]

  • Actionable Solution 2: Optimize the Solvent and Temperature.

    • Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can deactivate the catalyst.[2]

    • Commonly effective solvents for hindered couplings are 1,4-dioxane or toluene .[1][15]

    • Sterically hindered reactions often have a higher activation energy.[15] Gradually increase the reaction temperature, for example, from 80 °C to 110 °C. Consider using microwave irradiation, which can dramatically shorten reaction times and improve yields for challenging substrates.[4][16]

G start Low / No Yield in Suzuki Coupling cat_check Is the Catalyst System Optimized for Steric Hindrance? start->cat_check base_check Is the Base Strong Enough? cat_check->base_check YES ligand_sol Action: Use Bulky Ligands (e.g., SPhos, XPhos, AntPhos) or NHC Ligands (e.g., IPr) cat_check->ligand_sol NO cond_check Are Reaction Conditions Optimal? base_check->cond_check YES base_sol Action: Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) base_check->base_sol NO side_react Are Side Reactions Occurring? cond_check->side_react YES temp_sol Action: Increase Temperature (e.g., 80°C -> 110°C) or Use Microwave cond_check->temp_sol NO deboronation_sol Problem: Protodeboronation Action: Use Fresh Boronic Acid, K₃PO₄, Anhydrous Solvent side_react->deboronation_sol homo_sol Problem: Homocoupling Action: Ensure Efficient Catalyst, Degas Thoroughly side_react->homo_sol

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue: Significant Byproduct Formation

Q: I'm seeing a lot of my boronic acid being converted back to the corresponding arene. How can I prevent this?

A: You are observing protodeboronation. This is a common side reaction where the C-B bond is cleaved by a proton source.[17]

  • Actionable Solutions:

    • Use Fresh Reagents: Boronic acids can degrade over time. Use a fresh, high-purity batch.

    • Ensure Anhydrous Conditions: While some Suzuki protocols tolerate water, excess water can facilitate protodeboronation, especially at high temperatures.[18] Use anhydrous solvents and a base like K₃PO₄, which is less hygroscopic than some alternatives.

    • Use Boronic Esters: Pinacol esters of boronic acids (BPin) are often more stable and less prone to protodeboronation.

Advanced Strategies & Alternative Couplings

When standard optimizations for Suzuki, Buchwald-Hartwig, or Sonogashira reactions fail, consider these advanced strategies.

Buchwald-Hartwig Amination Specifics

For C-N bond formation, the choice of ligand is paramount. The development of dialkylbiaryl phosphine ligands by the Buchwald group and ferrocene-based ligands by the Hartwig group revolutionized this reaction, allowing for the coupling of previously unreactive substrates.[5] These bulky ligands favor the formation of monoligated palladium species, which accelerates both oxidative addition and the crucial C-N bond-forming reductive elimination step.[5] If coupling with a primary or secondary amine fails, ensure you are using a state-of-the-art ligand like RuPhos , BrettPhos , or EPhos .[19]

Sonogashira Coupling Specifics

The key to a successful Sonogashira coupling with this substrate is often to move to a copper-free protocol. The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by deprotonation of the alkyne and transmetalation, and finally reductive elimination.[20][21]

G pd0 Pd(0)L₂ pdiia Ar-Pd(II)-X(L₂) pd0->pdiia Oxidative Addition (Rate-Limiting Step due to Steric Hindrance) pdiib Ar-Pd(II)-C≡CR(L₂) pdiia->pdiib Transmetalation / Deprotonation hx - HX pdiia->hx pdiib->pd0 Reductive Elimination product Ar-C≡CR pdiib->product arx Ar-X (Sterically Hindered) arx->pdiia alkyne H-C≡CR + Base alkyne->pdiia

Caption: The Sonogashira catalytic cycle.

Alternative Coupling Reactions
  • Negishi Coupling: This reaction couples the aryl bromide with an organozinc reagent. Negishi couplings are often highly effective for hindered substrates and are typically performed without a base, which can simplify the reaction setup.[2]

  • Stille Coupling: This involves coupling with an organostannane (tin) reagent. While powerful, the toxicity of organotin compounds has made this method less popular. It remains a viable option for particularly difficult transformations.[2]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point. Optimization of ligand, base, solvent, and temperature will be necessary for your specific coupling partner.

1. Reagent Preparation:

  • 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid (1.0 equiv)

  • Boronic Acid or Boronic Ester (1.5 equiv)

  • Palladium Precursor (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., SPhos, 4.4 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv, finely ground)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane or Toluene)

2. Reaction Setup (under Inert Atmosphere):

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under a positive pressure of inert gas, add the palladium precursor and the ligand.

  • Add the anhydrous, degassed solvent via syringe. The typical concentration is 0.1–0.2 M.

3. Reaction Execution:

  • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (start at 100 °C).

  • Stir the mixture vigorously for the required time (monitor by TLC or LC-MS, typically 12-24 hours for hindered substrates).

4. Work-up and Purification:

  • Once the reaction is complete (or has stalled), cool the mixture to room temperature.

  • Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. [Link]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]

  • ACS Publications. Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts. [Link]

  • ResearchGate. “Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". [Link]

  • National Institutes of Health. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]

  • Arkivoc. Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. [Link]

  • Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]

  • Organic Chemistry Portal. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. [Link]

  • Organic Chemistry Portal. Sterically Demanding, Water-Soluble Alkylphosphines as Ligands for High Activity Suzuki Coupling of Aryl Bromides in Aqueous Solvents. [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • PubMed. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. [Link]

  • ACS Publications. Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. [Link]

  • ACS Publications. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Royal Society of Chemistry. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. [Link]

  • Princeton University. Subtle steric differences reveal a model for Ni cross-coupling success. [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • SIOC Journals. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. [Link]

  • National Institutes of Health. Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles and 4-(Hetero)Arylaminothiazoles. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

  • Royal Society of Chemistry. DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]

Sources

Troubleshooting

Technical Support Center: Stability Testing of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

From the Desk of the Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are undertaking the stability assessme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are undertaking the stability assessment of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid. The stability of an active pharmaceutical ingredient (API) is not merely a regulatory checkbox; it is a fundamental characteristic that dictates its safety, efficacy, and shelf-life. This document provides a structured approach, moving from foundational questions to detailed experimental protocols and troubleshooting, to ensure the integrity and success of your stability studies.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses common initial questions regarding the stability testing of this specific molecule.

Q1: What is the primary goal of studying the stability of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid at room temperature?

A1: The primary goal is to provide evidence on how the quality of the API varies with time under the influence of environmental factors such as temperature and humidity.[1] For room temperature studies, we are establishing a real-time stability profile to determine an appropriate retest period or shelf life under its intended storage conditions.[2][3] This data is critical for ensuring that the API remains within its established specifications throughout its lifecycle, guaranteeing patient safety and product efficacy.[4]

Q2: What are the potential structural liabilities of this molecule that I should be aware of?

A2: Based on its structure, we can anticipate several potential areas of instability:

  • Piperazine Ring: The tertiary amine in the 4-methylpiperazine moiety is susceptible to oxidation, which can lead to the formation of N-oxides.[5] This is a common degradation pathway for piperazine-containing compounds.[6][7]

  • Benzylic Methylene Bridge: The -CH2- group connecting the benzoic acid and piperazine rings can also be a site for oxidative degradation under certain stress conditions.

  • Aromatic Ring System: While generally stable, the bromo-substituted benzoic acid ring could be susceptible to photolytic degradation upon exposure to UV or visible light, as outlined in ICH Q1B guidelines.[8][9]

  • Carboxylic Acid Group: Although less common at room temperature, decarboxylation can occur under thermal stress, leading to the loss of the -COOH group.[10]

Q3: What are the official "room temperature" storage conditions as per regulatory guidelines?

A3: According to the International Council for Harmonisation (ICH) guidelines, long-term stability testing is typically conducted at 25°C ± 2°C with a relative humidity of 60% RH ± 5% RH or, depending on the climatic zone where the drug will be marketed, 30°C ± 2°C with a relative humidity of 65% RH ± 5% RH .[1][3][11] These conditions are meant to simulate standard storage environments.

Q4: What is a "stability-indicating method," and why is it essential before I start my study?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient due to degradation.[8] Crucially, it must also be able to separate, detect, and quantify any degradation products without interference from the parent compound, process impurities, or other excipients.[12][13][14] High-Performance Liquid Chromatography (HPLC) is the most common technique for this.[15] Starting a stability study without such a method is futile, as you will be unable to trust your results or properly assess the stability profile.

Section 2: Designing a Robust Stability Study - A Step-by-Step Protocol

A successful stability study is built upon a foundation of meticulous planning and execution. The following workflow ensures that your study is comprehensive, compliant, and scientifically sound.

Experimental Workflow Overview

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Stability Execution cluster_3 Phase 4: Data Analysis MD Develop Stability-Indicating HPLC-UV Method FD Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photolytic) MD->FD MS Confirm Peak Purity & Resolution FD->MS MV Validate Method per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) MS->MV Method is Specific SS Place API in ICH Stability Chambers (e.g., 25°C/60% RH) MV->SS Method is Validated TP Pull Samples at Timepoints (0, 3, 6, 9, 12, 18, 24 months) SS->TP TA Analyze Samples using Validated Method TP->TA DA Assess Data vs. Specifications (Assay, Impurities, Appearance) TA->DA DP Identify Degradation Trends DA->DP Report Generate Final Stability Report & Propose Retest Period DP->Report

Caption: Overall workflow for a compliant stability study.
Step 1: Protocol for Developing a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the main compound from all potential degradation products.

  • Column & Mobile Phase Screening:

    • Start with a standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Rationale: This combination provides good peak shape for amine-containing compounds and is mass spectrometry compatible, which is useful for later degradant identification.

  • Gradient Elution Development:

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components, including the parent API and any process impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 220 nm, 254 nm, and the compound's λmax).

  • Method Optimization:

    • Adjust the gradient slope to achieve adequate resolution (Rs > 2.0) between the main peak and any adjacent impurities.

    • Fine-tune the mobile phase pH or buffer concentration if peak tailing is observed.

Step 2: Protocol for Forced Degradation Study

Objective: To intentionally degrade the sample to generate potential degradation products and prove the method's specificity.[8][16] The target degradation is typically 5-20%.[4]

  • Sample Preparation: Prepare a stock solution of the API at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).[16]

  • Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Heat at 60°C for 24-48 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Keep at room temperature for 24-48 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidation: Mix the stock solution 1:1 with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid API in an oven at 70°C for 7 days.[10] Dissolve in the mobile phase for analysis.

  • Photostability: Expose the solid API to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[8] Analyze a control sample stored in the dark.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. Confirm that all new peaks (degradants) are well-resolved from the parent peak.

Step 3: Protocol for Long-Term Room Temperature Stability Study

Objective: To evaluate the stability of the API under standard long-term storage conditions.

  • Batch Selection: Use at least one representative batch of the API for the study.

  • Packaging: Store the API in a container closure system that is the same as or simulates the proposed packaging for commercial distribution.

  • Storage Conditions: Place the packaged samples into a calibrated stability chamber set to 25°C ± 2°C / 60% RH ± 5% RH .[3]

  • Testing Schedule: Pull samples for analysis at specified time points. A typical schedule is: 0, 3, 6, 9, 12, 18, 24, and 36 months .[3][11]

  • Analytical Tests: At each time point, perform the following tests:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantify the amount of the API using the validated stability-indicating HPLC method.

    • Degradation Products/Impurities: Quantify any known or unknown impurities using the same HPLC method.

    • Water Content (if applicable): Use Karl Fischer titration if the material is known to be hygroscopic.

Section 3: Troubleshooting Guide - Common Experimental Issues

Even with a well-designed protocol, challenges can arise. This section provides solutions to common problems encountered during stability testing.

Q: My HPLC retention times are drifting during a long analytical sequence. What is the cause and how do I fix it?

A: Retention time shifts are often due to environmental or system inconsistencies.[17]

  • Potential Causes:

    • Temperature Fluctuation: The laboratory temperature may be changing, affecting the column and mobile phase viscosity.

    • Mobile Phase Composition Change: Solvents can evaporate over time, especially the more volatile organic component, changing the mobile phase composition.[18] Buffers can also precipitate if their concentration is too high.

    • Column Equilibration: The column may not have been sufficiently equilibrated before starting the sequence.

    • Pump Malfunction: Inconsistent flow from the HPLC pump due to worn seals or faulty check valves.[19]

  • Troubleshooting Steps:

    • Use a Column Oven: Ensure the HPLC column is in a thermostatically controlled compartment to maintain a constant temperature.[19]

    • Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep solvent bottles loosely capped to prevent evaporation while allowing for degassing.[19]

    • Systematic Equilibration: Always flush the column with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.

    • System Suitability Test (SST): Inject a standard solution multiple times at the beginning of your sequence. The relative standard deviation (RSD) of the retention time should be <1%. If it fails, investigate the pump for pressure fluctuations.

Q: I see a new peak in my chromatogram for a 6-month stability sample. How do I determine if it's a real degradant?

A: Distinguishing a new degradation product from an artifact (like a ghost peak) is critical.

  • Troubleshooting Steps:

    • Check the Blank: Inject a blank (diluent) to see if the peak is present. If it is, it could be carryover from a previous injection or a contaminant in your solvent.[18]

    • Compare to Time Zero: Carefully compare the 6-month chromatogram to the time-zero chromatogram of the exact same sample. The peak should be absent or significantly smaller at time zero.

    • Look for Trends: Does the area of the new peak increase consistently from the 3-month to the 6-month sample? A consistent increase suggests it is a genuine degradation product.

    • Mass Balance Calculation: Calculate the mass balance. The sum of the assay value (%) and all impurity/degradant peaks (%) should be close to 100%. A significant new peak should correspond to a decrease in the main peak's assay value.[10]

    • Confirmation: If the peak appears to be a real degradant, the next step is identification using a technique like LC-MS to obtain its mass and fragmentation pattern.

Q: My mass balance is consistently below 98%. Where could the API be going?

A: Poor mass balance suggests that not all degradation products are being detected.

  • Potential Causes:

    • Non-Chromophoric Degradants: The degradant may not have a UV-absorbing chromophore and is therefore invisible to the UV detector.

    • Volatile Degradants: The degradation product may be a volatile compound that is lost during sample preparation.

    • Irreversibly Bound Degradants: Some degradants may be highly reactive or polar and bind irreversibly to the HPLC column.

    • Precipitation: The API or a degradant may be precipitating in the sample vial, meaning the injected amount is not representative.

  • Troubleshooting Steps:

    • Use a Universal Detector: Re-analyze the sample using a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in parallel with the UV detector.

    • Check Column Recovery: After the run, flush the column with a very strong solvent (e.g., 100% isopropanol) to see if any late-eluting peaks appear.

    • Inspect Sample Vials: Visually inspect your sample solutions for any signs of precipitation before injection.

    • Headspace GC: If volatile degradants are suspected (e.g., from decarboxylation), analyze the sample vial's headspace using Gas Chromatography (GC).

Section 4: Data Interpretation and Potential Degradation Pathways

Summary of Potential Degradation Products

The table below summarizes the likely degradation products based on the molecule's structure and the results of a forced degradation study.

Potential Degradant IDPotential Structure NameFormation ConditionAnalytical Observation (HPLC-UV)Identification Method
DP-13-Bromo-4-((4-methyl-4-oxido-piperazin-1-yl)methyl)benzoic acidOxidative (H₂O₂)A more polar peak, elutes earlier than APILC-MS (M+16)
DP-23-Bromo-4-((piperazin-1-yl)methyl)benzoic acidOxidative/ThermalA slightly more polar peakLC-MS (M-14)
DP-33-Bromo-4-methylbenzoic acidOxidative/HydrolyticA less polar peak, elutes later than APILC-MS, comparison to reference standard
DP-44-((4-methylpiperazin-1-yl)methyl)benzoic acidPhotolytic/ReductiveRetention time depends on polarity changeLC-MS (M-78/80 for Br loss)
Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid under stress conditions. These pathways inform what to look for during long-term room temperature stability.

G cluster_0 Parent Molecule cluster_1 Degradation Products Parent 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid N_Oxide N-Oxide Product (Piperazine Oxidation) Parent->N_Oxide Oxidation (H₂O₂) Demethyl N-Demethylated Product (Piperazine Demethylation) Parent->Demethyl Oxidative/Thermal Stress Cleavage Side-Chain Cleavage Product (3-Bromo-4-methylbenzoic acid) Parent->Cleavage Harsh Oxidative/ Hydrolytic Stress Debromo Debrominated Product Parent->Debromo Photolytic Stress (UV)

Caption: Potential degradation pathways under stress.

Conclusion

A thorough understanding of the stability of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is paramount for its successful development. This guide provides the framework for conducting a scientifically rigorous stability study, from initial method development to troubleshooting complex analytical challenges. By anticipating potential degradation pathways and employing robust, validated methods, you can generate reliable data that ensures product quality and regulatory compliance.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. AAPS PharmSciTech, 15(1), 173–195. Available at: [Link]

  • Revolutionary Science. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. Available at: [Link]

  • Patel, A. K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research, 8(6), 954-962. Available at: [Link]

  • Pharmaguideline. (2017, November 6). Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]

  • International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • Arcinova. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Available at: [Link]

  • ResearchGate. (n.d.). Stability Indicating HPLC Method Development: A Review. Available at: [Link]

  • Chen, E., et al. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7726–7735. Available at: [Link]

  • Tanthakit, P., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6). Available at: [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Journal of Research in Pharmaceutical Science, 9(3), 11-20. Available at: [Link]

  • Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality by design for doripenem assay and its related substances in bulk and pharmaceutical dosage forms. Available at: [Link]

  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Available at: [Link]

  • World Health Organization. (n.d.). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available at: [Link]

  • Chromatography Coach. (2025, August 22). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. Available at: [Link]

  • Tepnel Pharma Services Limited. (n.d.). ICH Stability Testing and Storage. Available at: [Link]

  • Nielsen, P., et al. (2025, May 23). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research. Available at: [Link]

  • LCGC International. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]

  • Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • National Center for Biotechnology Information. (2025, May 23). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Available at: [Link]

  • ResearchGate. (2026, March). Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products. Available at: [Link]

  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. Available at: [Link]

  • Labcompare. (2025, February 28). Troubleshooting Common HPLC Issues. Available at: [Link]

  • International Council for Harmonisation. (n.d.). Q1A - Q1F Stability. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Bakshi, M., & Singh, S. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. Journal of Pharmaceutical and Biomedical Analysis, 43(5), 1694-1701. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Fragmentation Analysis of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

This guide provides an in-depth technical comparison and predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid. Design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison and predictive analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation behavior of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes established fragmentation principles with practical, field-proven insights to offer a robust framework for method development and structural elucidation.

Introduction: Deconstructing a Multifunctional Molecule

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is a compound of interest in pharmaceutical research due to its composite structure, incorporating a brominated benzoic acid moiety and a methylpiperazine group linked by a benzylic methylene bridge. Understanding its fragmentation pattern under collision-induced dissociation (CID) is paramount for its unambiguous identification, impurity profiling, and metabolic studies. This guide will explore the expected fragmentation pathways, propose a robust LC-MS/MS methodology, and compare these predictions with the known fragmentation of related structural motifs.

The inherent chemical functionalities of this molecule—a carboxylic acid, a tertiary amine-rich piperazine ring, and a halogenated aromatic ring—each contribute distinctively to its mass spectrometric behavior. Electrospray ionization (ESI) in positive ion mode is the logical choice for this analysis, given the high proton affinity of the N-methylpiperazine group.

Proposed Experimental Workflow

A systematic approach is crucial for the successful fragmentation analysis of any new chemical entity. The following workflow outlines a logical sequence of steps from sample preparation to data interpretation.

LC-MS Fragmentation Analysis Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Sample_Prep Sample Preparation (Dissolution in MeOH/ACN) LC_Separation C18 Reversed-Phase Separation Sample_Prep->LC_Separation Injection ESI_Ionization Positive ESI ([M+H]+ Precursor) LC_Separation->ESI_Ionization Elution MS1_Scan Full Scan MS1 (Precursor Ion ID) ESI_Ionization->MS1_Scan MS2_Fragmentation Tandem MS (MS/MS) (Collision-Induced Dissociation) MS1_Scan->MS2_Fragmentation Precursor Selection Fragment_Detection Fragment Ion Detection MS2_Fragmentation->Fragment_Detection Data_Acquisition Data Acquisition Fragment_Detection->Data_Acquisition Spectral_Interpretation Spectral Interpretation Data_Acquisition->Spectral_Interpretation Structural_Elucidation Structural Elucidation Spectral_Interpretation->Structural_Elucidation

Caption: A typical workflow for the LC-MS/MS analysis of a small molecule.

Predicted Fragmentation Pathways of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

The fragmentation of the protonated molecule ([M+H]⁺) is anticipated to be dominated by cleavages at the most labile bonds, primarily the benzylic C-N bond and bonds within the piperazine ring. The presence of the bromine atom will result in a characteristic isotopic pattern (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) for all bromine-containing fragments, which is a key diagnostic feature.

Predicted Fragmentation Pathway cluster_path1 Benzylic Cleavage cluster_path2 Piperazine Ring Opening cluster_path3 Benzoic Acid Fragmentation Precursor [M+H]⁺ m/z 329/331 Fragment1 m/z 209/211 (Bromobenzoyl cation) Precursor->Fragment1 Major Pathway Fragment2 m/z 99 (Methylpiperazinyl-methylene cation) Precursor->Fragment2 Major Pathway Fragment3 m/z 57 (C₄H₉N⁺) Precursor->Fragment3 Minor Pathway Fragment4 m/z 71 (C₄H₁₁N₂⁺) Precursor->Fragment4 Minor Pathway Fragment5 m/z 85 Precursor->Fragment5 Minor Pathway Fragment6 m/z 285/287 (Loss of CO₂) Precursor->Fragment6 Possible Pathway Neutral1 Loss of methylpiperazine Fragment1->Neutral1 Neutral2 Loss of bromobenzoic acid Fragment2->Neutral2

Caption: Predicted major and minor fragmentation pathways for protonated 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid.

The most probable fragmentation will involve the cleavage of the benzylic C-N bond, which is structurally the weakest point. This cleavage can result in two major, stable fragment ions:

  • The Bromobenzoyl-containing cation (m/z 209/211): This would arise from the loss of the methylpiperazine moiety.

  • The Methylpiperazinyl-methylene cation (m/z 99): This fragment corresponds to the other part of the molecule.

Further fragmentation of the piperazine ring is also expected, leading to smaller, characteristic ions. As observed in studies of piperazine analogues, cleavages of the C-N bonds within the piperazine ring can produce fragment ions at m/z 57, 71, and 85.[1][2] While benzoic acids are known to readily lose CO₂ (44 Da), this is more commonly observed under harsher ionization conditions or in negative ion mode.[3] However, some in-source decarboxylation or CID-induced loss might be observed, leading to a fragment at m/z 285/287.

Comparative Analysis of Fragmentation Patterns

To lend credence to our predictive model, we can compare the expected fragmentation with established patterns for structurally related compounds.

Structural Moiety Expected Key Fragments from Target Molecule Reference Compound & Observed Fragments Citation
Benzylpiperazine m/z 99 (methylpiperazinyl-methylene)Benzylpiperazine (BZP) shows a characteristic tropylium ion at m/z 91. The additional methyl group and methylene linker in our compound lead to the predicted m/z 99.[1]
Brominated Benzoic Acid m/z 209/211 (bromobenzoyl cation)Benzoic acid derivatives typically show a prominent peak from the loss of the hydroxyl group, forming a stable benzoyl cation. For our molecule, this would be the brominated version.[3][4]
N-Methylpiperazine m/z 57, 71, 85Phenylpiperazines show characteristic fragments at m/z 70 and 56 from the piperazine ring cleavage. The N-methylation in our compound shifts these masses.[1]

This comparative analysis strongly supports the predicted fragmentation pathways, providing a solid foundation for interpreting experimental data.

Detailed Experimental Protocol

This protocol provides a starting point for the LC-MS/MS analysis. Optimization will likely be necessary based on the specific instrumentation used.

5.1. Sample Preparation

  • Prepare a stock solution of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid at 1 mg/mL in methanol.

  • Dilute the stock solution with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

5.2. Liquid Chromatography Conditions

  • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good peak shape and resolution.[3][5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 1-5 µL.

5.3. Mass Spectrometry Conditions (Positive ESI)

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 3.0-4.0 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (N₂) Flow: 8-12 L/min.

  • Desolvation Temperature: 350-450 °C.

  • MS1 Scan Range: m/z 50-500 to ensure capture of the precursor ion and potential low-mass fragments.

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) with argon as the collision gas. The collision energy should be ramped (e.g., 10-40 eV) to observe a wide range of fragment ions.

Conclusion and Future Perspectives

The LC-MS fragmentation analysis of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is predicted to be a straightforward process, yielding structurally informative data. The dominant fragmentation pathways are expected to involve the cleavage of the benzylic C-N bond and the opening of the piperazine ring. By leveraging the principles outlined in this guide, researchers can confidently develop robust analytical methods for the characterization of this and structurally similar molecules. The combination of liquid chromatography with tandem mass spectrometry remains a powerful tool in pharmaceutical analysis, providing essential data for drug discovery and development.[6][7]

References

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC. (n.d.).
  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry. (2026, February 24).
  • Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds - Benchchem. (n.d.).
  • LC-MS/MS Analysis and Pharmacokinetics of Sodium (±)-5-Bromo-2-(α-hydroxypentyl) Benzoate (BZP), an Innovative Potent Anti-Ischemic Stroke Agent in Rats - MDPI. (2016, April 16).
  • Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed. (2025, June 15).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Mass Fragmentation Characteristics of Piperazine Analogues - 质谱学报. (n.d.).
  • Interpretation of mass spectra. (n.d.).
  • Mass spectra and major fragmentation patterns of piperazine designer... - ResearchGate. (n.d.).
  • Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing). (n.d.).
  • Current developments in LC-MS for pharmaceutical analysis. - SciSpace. (2020, February 17).

Sources

Comparative

X-Ray Crystallography Validation of 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic Acid: A Comparative Guide

Executive Summary In structure-based drug design (SBDD), the precise spatial orientation of pharmacophores dictates the success of lead optimization. The compound 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In structure-based drug design (SBDD), the precise spatial orientation of pharmacophores dictates the success of lead optimization. The compound 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid represents a highly functionalized building block frequently utilized in kinase and PARP inhibitor scaffolds. Its structural complexity—comprising a heavy halogen atom (bromine) capable of sigma-hole interactions, a flexible piperazine ring prone to conformational shifting, and a benzoic acid moiety that drives electrostatic anchoring—demands rigorous structural validation.

This guide objectively compares X-ray crystallography against alternative structural biology techniques (NMR and Cryo-EM) for validating the binding mode of this compound. Furthermore, it provides a self-validating, step-by-step experimental protocol grounded in authoritative crystallographic standards.

Comparative Performance: X-Ray Crystallography vs. Alternatives

While X-ray crystallography remains the gold standard for small-molecule SBDD, alternative methods like NMR spectroscopy and Cryo-Electron Microscopy (Cryo-EM) offer distinct advantages depending on the target's molecular weight and the ligand's binding affinity [3]. However, for a molecule featuring a flexible piperazine and a highly directional halogen bond, coordinate precision is paramount.

Quantitative Performance Comparison
MetricX-Ray CrystallographyNMR Spectroscopy (STD/NOESY)Cryo-EM (Single Particle)
Resolution Limit < 1.5 Å (High atomic precision)Low (Epitope mapping only)~2.5 - 3.5 Å (Improving, but limited)
Halogen Bond Detection Direct visualization (Anomalous)Indirect / InferredHighly challenging
Piperazine Pucker Unambiguous (Chair vs. Boat)Averaged ensembleOften blurred by map noise
Target Size Limitation Requires crystallization< 50 kDa (Optimal)> 100 kDa (Optimal)
Affinity Requirement High ( Kd​ < 10 µM preferred)Weak ( Kd​ mM to µM) [3]High ( Kd​ < 1 µM preferred)

Causality Insight: X-ray crystallography is selected as the superior method here because the bromine atom's anomalous scattering signal can be exploited to unambiguously determine the ligand's orientation, preventing the common artifact of fitting a symmetric aromatic ring backward into ambiguous electron density [5].

Comparison Root Structural Validation of 3-Bromo Derivative Xray X-Ray Crystallography (Gold Standard) Root->Xray High Affinity NMR NMR Spectroscopy (Solution State) Root->NMR Weak Affinity Cryo Cryo-EM (Large Complexes) Root->Cryo >100 kDa X1 Resolves Halogen Bonds & Piperazine Pucker Xray->X1 N1 Maps Binding Epitope Lacks Atomic Precision NMR->N1 C1 Global Topology Lower Ligand Res Cryo->C1

Fig 1. Decision matrix comparing structural validation methods for small molecule drug design.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the structural model, the following protocol establishes a self-validating loop where experimental design natively prevents modeling artifacts.

Step 1: Ligand Restraint Generation (In Silico)

  • Action: Generate geometric restraints (.cif) for 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid using Phenix.eLBOW coupled with a high-tier force field (e.g., OPLS3e) [4].

  • Causality: Standard empirical dictionaries often fail to accurately parameterize the highly specific halogen bond angles and the strain energies of the piperazine chair deformations. Using advanced force fields minimizes ligand strain during refinement, preventing the software from artificially distorting the molecule to fit noisy density [4].

Step 2: Co-crystallization over Soaking

  • Action: Incubate the target protein with a 3-fold molar excess of the ligand for 2 hours prior to setting up vapor diffusion crystallization drops.

  • Causality: Soaking a bulky 3-bromo-benzoic acid derivative into pre-formed apo-crystals frequently disrupts crystal lattice contacts, leading to low resolution or cracked crystals. Co-crystallization ensures the protein encapsulates the ligand in its native thermodynamic state, yielding higher occupancy.

Step 3: Anomalous Data Collection at the Bromine Edge

  • Action: Collect X-ray diffraction data at a synchrotron beamline tuned to the Bromine K-edge (approx. 13.47 keV / 0.92 Å).

  • Causality: Bromine is a strong anomalous scatterer. Calculating an anomalous difference Fourier map provides a distinct, high-sigma peak exactly at the bromine atom's location. This acts as a self-validating internal control, unambiguously confirming the ligand's orientation and ruling out false-positive placements.

Step 4: Real-Space Refinement and Advanced Validation

  • Action: Perform iterative cycles of reciprocal and real-space refinement using phenix.refine. Validate the ligand fit using Real-Space Correlation Coefficient (RSCC) and Ligand Local Density Fit (LLDF) [1, 2].

  • Causality: Relying solely on global metrics like R-work and R-free can mask poor local ligand fit. RSCC and LLDF explicitly quantify how well the modeled ligand matches the 2mFo​−DFc​ electron density map, ensuring the structural claims are grounded in actual data rather than modeling bias [2].

Workflow A 1. Co-Crystallization (Prevents lattice disruption) B 2. Synchrotron X-Ray (Bromine anomalous edge) A->B C 3. Molecular Replacement (Phaser) B->C E 5. Real-Space Refinement (Phenix.refine) C->E D 4. Restraint Generation (Phenix.eLBOW / OPLS3e) D->E Geometry Parameters F 6. wwPDB Validation (RSCC, LLDF, B-factors) E->F

Fig 2. Self-validating crystallographic workflow for halogenated piperazine derivatives.

Advanced Validation Metrics (E-E-A-T)

To verify the integrity of the 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid complex, the following thresholds must be met before deposition or publication:

  • Real-Space Correlation Coefficient (RSCC): According to standard wwPDB validation criteria, an RSCC > 0.90 indicates a highly reliable fit [2]. For the flexible piperazine ring, values between 0.85–0.90 are acceptable only if the rigid bromine anchor shows an RSCC > 0.95.

  • Ligand Local Density Fit (LLDF): The LLDF compares the ligand's B-factors and density fit against the surrounding protein polymer. An LLDF score < 2.0 is required to confirm that the ligand is not modeled into noise [2].

  • B-Factor Analysis: The average B-factor of the ligand should be within 1.5x of the surrounding active site residues. A disproportionately high ligand B-factor suggests partial occupancy or incorrect modeling [1].

  • Steric Clash & Strain Energy: Evaluated via Phenix, the ligand must exhibit zero severe steric overlaps (> 0.4 Å) with the protein backbone, and the internal strain energy of the benzoic acid-piperazine linkage must remain near its local minimum [1, 4].

Conclusion

While NMR and Cryo-EM serve critical roles in the broader structural biology pipeline, X-ray crystallography remains the definitive method for validating small, highly functionalized molecules like 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid. By integrating anomalous scattering data and advanced real-space validation metrics (RSCC, LLDF), researchers can establish a self-validating workflow that guarantees atomic precision for downstream drug development.

References

  • Liebschner, D. et al. "Validating Ligands with Phenix." Structural Dynamics, National Institutes of Health. URL: [Link]

  • Warren, G. L. et al. "Validation of ligands in macromolecular structures determined by X-ray crystallography." Acta Crystallographica Section D, International Union of Crystallography. URL: [Link]

  • Proudfoot, A. et al. "High-Confidence Protein-Ligand Complex Modeling by NMR-Guided Docking Enables Early Hit Optimization." Journal of the American Chemical Society, ACS Publications. URL: [Link]

  • "Macromolecular refinement of X-ray and cryo-electron microscopy structures with Phenix / OPLS3e for improved structure and ligand quality." bioRxiv. URL: [Link]

  • "Structural Artifacts in Protein−Ligand X-ray Structures: Implications for the Development of Docking Scoring Functions." Journal of Medicinal Chemistry, ACS Publications. URL: [Link]

Safety & Regulatory Compliance

Safety

3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid proper disposal procedures

Comprehensive Disposal and Operational Safety Guide for 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid As a drug development professional or laboratory scientist, handling complex active pharmaceutical ingredient...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal and Operational Safety Guide for 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid

As a drug development professional or laboratory scientist, handling complex active pharmaceutical ingredient (API) intermediates requires more than just standard safety protocols; it requires a deep understanding of the molecule's structural fate. 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid is a highly functionalized building block featuring a halogenated moiety (bromine), a basic amine (piperazine), and an acidic group (benzoic acid).

This guide provides an authoritative, self-validating framework for the operational handling and environmental disposal of this compound, ensuring strict compliance with federal regulations while optimizing laboratory safety and waste management costs.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first understand the causality behind the chemical's behavior:

  • The Halogenated Factor (Bromine): The presence of a carbon-bromine bond strictly dictates this compound's regulatory fate. Under the Resource Conservation and Recovery Act (RCRA), the Environmental Protection Agency (EPA) mandates "cradle-to-grave" management for hazardous wastes[1]. Halogenated organic compounds cannot be disposed of via standard fuel blending. Burning halogens at lower temperatures produces toxic hydrohalic acids (such as hydrogen bromide) and potentially carcinogenic brominated dioxins/furans. Therefore, they require specialized high-temperature incineration[2].

  • The Amphoteric Scaffold: The molecule contains both a basic piperazine ring and an acidic benzoic acid moiety. This amphoteric nature means it can react exothermically with both strong acids and strong bases. Mixing this compound with incompatible waste streams (like strong oxidizers) can lead to rapid gas evolution and container pressurization.

Waste Segregation Logic: The Financial and Safety Impact

A critical operational error in many laboratories is the cross-contamination of waste streams. If a researcher dissolves 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid in a non-halogenated solvent (such as DMSO or Methanol) and disposes of it in the general "Non-Halogenated" carboy, the entire carboy is instantly reclassified as halogenated waste.

Because halogenated waste is significantly more difficult to destroy, disposing of it can cost a laboratory up to three times more than non-halogenated waste[3]. Strict segregation is not just a regulatory requirement; it is a vital cost-control measure.

Quantitative Data: Waste Stream Classification

Summarized below is the operational data for classifying and routing waste streams associated with this compound.

Waste Stream ComponentEPA Regulatory ClassificationPhase / StatePrimary Disposal MethodologySelf-Validation Metric
Pure Compound / Powder Hazardous Solid WasteSolidHigh-Temp IncinerationNo free liquids present in the container.
Dissolved in DCM / CHCl₃ Halogenated Organic LiquidLiquidHigh-Temp Incineration (>1200 °C)Halogenated label affixed; pH is neutral.
Dissolved in DMSO / MeOH Halogenated Organic LiquidLiquidHigh-Temp Incineration (>1200 °C)Segregated entirely from standard solvent waste.
Contaminated PPE / Vials Chemically Contaminated SolidSolidHazardous Solid Waste Landfill / IncinerationStored in secondary containment bins.

Self-Validating Experimental Protocol for Disposal

To guarantee compliance and safety, execute the following step-by-step methodology. This protocol is designed as a self-validating system —you cannot proceed to the next step without confirming the success and safety of the current step.

Step 1: Benchtop Segregation & Structural Audit

  • Action: Identify the physical state of the waste (solid powder vs. dissolved liquid).

  • Validation Checkpoint: Inspect the chemical structure of all solutes in your mixture. Does any molecule contain a halogen (F, Cl, Br, I)? Yes (Bromine).

  • System Response: Route exclusively to the Halogenated Waste Stream. Proceed to Step 2.

Step 2: Container Selection & Compatibility Testing

  • Action: Select a chemically compatible, EPA-approved high-density polyethylene (HDPE) container. Transfer the waste inside a certified chemical fume hood.

  • Validation Checkpoint: After adding the waste, leave the cap loosely threaded for 15–30 minutes. Is there any heat generation or gas evolution (bulging)? If no, the amphoteric compound has not reacted with incompatible trace chemicals.

  • System Response: Seal the container tightly. Proceed to Step 3.

Step 3: Satellite Accumulation Area (SAA) Compliance

  • Action: Move the sealed container to your laboratory's designated SAA.

  • Validation Checkpoint: Read the waste tag. Does it contain the exact, unabbreviated chemical name ("3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid"), the words "Hazardous Waste," and the accumulation start date? EPA regulations strictly prohibit the use of chemical abbreviations or structural shorthand on waste labels[4].

  • System Response: If the label passes the 3-point check, affix it to the container. Proceed to Step 4.

Step 4: EHS Transfer and Final Disposition

  • Action: Submit a waste collection request to your Environmental Health and Safety (EHS) department before the 90-day SAA accumulation limit expires[4].

  • Validation Checkpoint: EHS will transport the waste to an EPA-approved Treatment, Storage, and Disposal Facility (TSDF). The facility will utilize high-temperature incineration (>1200 °C) equipped with alkaline scrubbers to neutralize the hydrogen bromide gas generated during thermal destruction[2].

Mandatory Visualization: Disposal Workflow

The following diagram maps the logical relationships and mandatory routing for brominated organic waste.

G Start Waste Generation: 3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Dissolved in Solvents) Start->Liquid SAA Satellite Accumulation Area (SAA) Labeling & Storage Solid->SAA HaloStream Halogenated Waste Stream (Mandatory Route) Liquid->HaloStream Contains Bromine NonHaloStream Non-Halogenated Stream (DO NOT USE) Liquid->NonHaloStream Cross-Contamination HaloStream->SAA Incineration EPA-Approved Facility High-Temp Incineration (>1200 °C) SAA->Incineration EHS Pickup

Figure 1: Self-validating waste segregation and disposal workflow for brominated organic compounds.

References[4] Chemical Waste Management | Drake University. drake.edu. https://www.drake.edu/ehs/[3] Halogenated Solvents in Laboratories - Campus Operations | Temple University. temple.edu.https://campusoperations.temple.edu/[1] Resource Conservation and Recovery Act (RCRA) Overview | US EPA. epa.gov.https://www.epa.gov/rcra/resource-conservation-and-recovery-act-rcra-overview[2] Most solvent waste from US academic labs ends up in the air | C&EN Global Enterprise. acs.org.https://cen.acs.org/environment/pollution/Most-solvent-waste-US-academic/102/i22

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-((4-methylpiperazin-1-yl)methyl)benzoic acid
© Copyright 2026 BenchChem. All Rights Reserved.